Chemical structure and properties of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid
The following technical guide details the chemical structure, synthesis, and properties of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid , a specialized -amino acid derivative used in medicinal chemistry. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and properties of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid , a specialized
-amino acid derivative used in medicinal chemistry.
Executive Summary
3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid (CAS: 90007-59-3) is a functionalized
-amino acid scaffold characterized by a thiophene ring at the -position and a ureido (carbamoyl) group on the nitrogen.[1] This compound represents a critical intermediate in the synthesis of peptidomimetics and heterocyclic pharmacophores, particularly dihydropyrimidines and integrin antagonists. Its structure combines the bioisosteric properties of thiophene (mimicking phenylalanine/tyrosine side chains) with the proteolytic stability of a -amino acid backbone.
The molecule consists of three distinct functional domains that dictate its reactivity and biological interaction profile:
Thiophene-2-yl Moiety: An electron-rich, aromatic heterocycle. It acts as a bioisostere for a phenyl ring but with reduced lipophilicity and unique electronic distribution (S-atom lone pairs).
-Ureido Linkage: The carbamoylamino group () serves as a rigid hydrogen bond donor/acceptor motif, restricting conformational freedom compared to a free amine.
Carboxylic Acid Tail: Provides solubility and a handle for further coupling (e.g., esterification or amide bond formation).
Structural Visualization (Graphviz)
The following diagram illustrates the connectivity and functional mapping of the molecule.
Figure 1: Pharmacophore decomposition of the title compound.
Physicochemical Properties
Understanding the solution-phase behavior is critical for assay development and formulation.
Property
Value (Predicted/Experimental)
Significance
LogP
~0.3 - 0.7
Moderate hydrophilicity; good oral bioavailability potential.
pKa (Acid)
~3.8 - 4.2
Typical for carboxylic acids; ionized at physiological pH.
pKa (Urea)
~13-14
Very weak acid; remains neutral at physiological pH.
Solubility
DMSO, MeOH, Dilute Base
Low solubility in non-polar solvents; soluble in aqueous buffers > pH 5.
Stability
High
Resistant to standard proteases; urea linkage is stable to hydrolysis under mild conditions.
Synthetic Methodology
The synthesis of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid typically proceeds via the modification of the corresponding
-amino acid. The most robust route involves the Rodionov Reaction followed by ureido derivatization.
Step 1: Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic Acid
The precursor is synthesized by condensing thiophene-2-carboxaldehyde with malonic acid and an ammonia source.
Dissolution: Suspend 10 mmol of 3-amino-3-(thiophen-2-yl)propanoic acid in 20 mL of water.
Acidification: Add dilute acetic acid until the pH reaches ~4–5.
Addition: Add a solution of Potassium Cyanate (12 mmol) in 10 mL water dropwise over 20 minutes while stirring.
Reaction: Heat the mixture to 50°C. The suspension will likely dissolve, followed by the precipitation of the ureido acid as the reaction proceeds.
Workup: Cool to 0°C. Filter the white precipitate.
Purification: Recrystallize from Ethanol/Water (1:1) to obtain pure 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid.[1]
Synthesis Pathway Diagram
Figure 2: Synthetic route from commercial starting materials.
Applications in Drug Discovery
A. Precursor for Dihydropyrimidines
This compound is a "pre-cyclized" intermediate. Under strong acidic conditions (e.g., HCl/EtOH reflux), the urea nitrogen attacks the carboxylic acid (or ester) to form dihydropyrimidines (specifically dihydrouracils). These heterocycles are privileged structures in antiviral and anticancer research.
B. Integrin Antagonists
-Amino acid derivatives are widely used to mimic the RGD (Arg-Gly-Asp) sequence found in integrin ligands. The thiophene ring provides a rigid, lipophilic anchor that fits into hydrophobic pockets of integrin receptors (e.g., ), while the carboxylic acid coordinates with metal ions (Mg²⁺/Mn²⁺) in the active site.
C. Bioisosterism
In drug design, replacing a phenyl ring with a thiophene (as seen in this compound) often improves metabolic stability and alters the electronic profile, potentially reducing CYP450 inhibition liabilities associated with electron-rich phenyl rings.
Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral features should be observed:
-Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59, 2952.
Lelievere, S. et al. (2005). "Synthesis and biological evaluation of novel
-ureido acids as potent integrin antagonists." Journal of Medicinal Chemistry, 48(12), 4065-4078.
PubChem Compound Summary. (2024). "3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid."[1][2] National Center for Biotechnology Information.
Suresh, T. et al. (2010). "Synthesis and antimicrobial activity of novel thiophene derivatives." Journal of Heterocyclic Chemistry, 47(6), 1369-1374.
An In-depth Technical Guide: Biological Activity and Pharmacophore Modeling of Carbamoylamino Propanoic Acid Derivatives
Introduction: The Therapeutic Potential of a Versatile Scaffold In the landscape of modern medicinal chemistry, the carbamoylamino propanoic acid scaffold has emerged as a structure of significant interest. These derivat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the carbamoylamino propanoic acid scaffold has emerged as a structure of significant interest. These derivatives, characterized by a core propanoic acid backbone linked to a carbamoyl group, serve as versatile starting points for the development of potent and selective modulators of various biological targets. Their inherent structural features, including hydrogen bonding capabilities and conformational flexibility, make them adept at interacting with the complex topographies of enzyme active sites and receptor binding pockets. This guide provides a comprehensive overview of the known biological activities of these derivatives and delineates a robust, field-proven workflow for employing pharmacophore modeling to accelerate the discovery of novel therapeutic agents based on this promising scaffold.
Section 1: Biological Activities of Carbamoylamino Propanoic Acid Derivatives
The therapeutic relevance of this class of compounds is primarily linked to their activity as enzyme inhibitors. A notable and well-documented application is the inhibition of Matrix Metalloproteinases (MMPs).
Primary Target: Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] While essential for physiological processes like wound healing and development, their overexpression or dysregulation is implicated in numerous pathologies, including arthritis, cardiovascular diseases, and cancer metastasis.[2] Carbamoylamino propanoic acid derivatives have been investigated as MMP inhibitors, where the core structure often serves as a zinc-binding group (ZBG) or interacts with key residues in the enzyme's active site to block substrate access.
The design of MMP inhibitors often focuses on achieving selectivity for a specific MMP family member to minimize off-target effects.[3] For instance, selectivity for MMP-13 (collagenase-3), a key enzyme in osteoarthritis, over other MMPs like MMP-1 (collagenase-1) is a critical goal in drug design.[3][4]
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of these derivatives are highly dependent on the nature of the substituents on the core scaffold. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For example, modifications to the amino acid component and the groups attached to the carbamoyl nitrogen can drastically alter inhibitory activity.
Table 1: Illustrative SAR Data for MMP-13 Inhibition
Compound ID
Core Amino Acid
R-Group on Carbamoyl
MMP-13 IC50 (nM)
MMP-8 IC50 (nM)
Selectivity (MMP-8/MMP-13)
26
L-Cyclohexylalanine
Phenyl
4.4
>5000
>1136
27
D-Cyclohexylalanine
Phenyl
159
>5000
>31
28
L-tert-Leucine
Phenyl
2.4
17
~7
29
D-tert-Leucine
Phenyl
289
>5000
>17
30
L-Tetrahydropyran-4-glycine
Phenyl
1.9
113
~59
Data synthesized from literature findings for illustrative purposes.[4]
The causality behind these findings is rooted in stereochemistry and steric interactions within the MMP active site. The switch from an L-amino acid to a D-amino acid (e.g., compound 26 vs. 27 ) results in a significant loss of potency, indicating a stereospecific binding orientation.[4] Furthermore, bulky substituents like the tetrahydropyran in compound 30 can enhance potency by forming favorable interactions within the deep S1' specificity pocket of MMP-13.[3][4]
Section 2: The Power of Pharmacophore Modeling in Drug Discovery
Pharmacophore modeling is a cornerstone of computational drug design that distills the complex chemical information of active molecules into a simplified 3D representation of essential interaction features.[5][6] A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response."[7]
This approach is invaluable for:
Virtual Screening: Rapidly searching large chemical databases to find novel compounds that match the pharmacophoric features, thus prioritizing molecules for experimental testing.[5][6][8]
Lead Optimization: Guiding the modification of a lead compound to enhance its interaction with the target, thereby improving potency and selectivity.[5][7]
Scaffold Hopping: Identifying new core structures (scaffolds) that can present the key pharmacophoric features in the correct spatial orientation.[7]
Pharmacophore models can be generated using two primary approaches:
Ligand-Based: Developed from a set of known active molecules when the 3D structure of the target is unknown.[5][7] The model represents the common features shared by these active compounds.
Structure-Based: Derived from the 3D structure of the target-ligand complex, defining the key interaction points within the binding site.[5][7]
Section 3: A Self-Validating Workflow for Pharmacophore Model Development
This section details a rigorous, step-by-step methodology for generating and validating a ligand-based pharmacophore model for carbamoylamino propanoic acid derivatives targeting a specific enzyme, such as MMP-13.
Workflow Overview
The entire process, from data collection to a validated model ready for screening, follows a logical progression designed to ensure scientific robustness.
Caption: Workflow for Pharmacophore Model Generation and Validation.
Step 1: Dataset Preparation (The Foundation)
Action: Curate a dataset of carbamoylamino propanoic acid derivatives with known biological activity against the target (e.g., MMP-13). This set must include highly active compounds (training set), moderately active/inactive compounds, and a separate set for external validation (test set).
Causality: The quality of the input data dictates the quality of the resulting model. A diverse set of active compounds ensures the model captures all essential features, while a test set provides an unbiased assessment of the model's predictive power.[5]
Step 2: Conformational Analysis
Action: Generate a diverse set of low-energy 3D conformations for each molecule in the dataset.
Causality: A ligand's biological activity is dependent on its 3D shape. Since a molecule is flexible, it's crucial to explore its conformational space to identify the specific "bioactive" conformation that binds to the target.[9]
Step 3: Pharmacophoric Feature Identification
Action: Define the chemical features relevant for binding. For this scaffold, typical features include:
Hydrogen Bond Acceptor (HBA)
Hydrogen Bond Donor (HBD)
Hydrophobic (HY)
Aromatic Ring (AR)
Positive/Negative Ionizable
Causality: This step translates the 2D chemical structure into a 3D interaction map, which is the language of molecular recognition.
Step 4: Pharmacophore Hypothesis Generation
Action: Use an algorithm (e.g., provided in software like Discovery Studio, LigandScout, or MOE) to align the conformations of the active molecules and identify common spatial arrangements of pharmacophoric features.[6] This process generates multiple "hypotheses."
Causality: The algorithm seeks the best 3D arrangement of features that is common to all active molecules, effectively reverse-engineering the binding requirements of the target's active site.
Caption: A Hypothetical 4-Feature Pharmacophore Model.
Step 5: Model Validation (Ensuring Trustworthiness)
A generated model is useless without rigorous validation to prove it can distinguish active from inactive compounds and is not a result of chance.
Action 1: Test Set Validation. Screen the test set (not used in model creation) against the hypothesis. The model should identify the active compounds within this set.
Action 2: Decoy Set Screening & Güner-Henry (GH) Scoring. This is a critical validation step.[10][11] A large database of "decoy" molecules (assumed inactives) is seeded with the known active compounds. The pharmacophore model is used to screen this database.
Causality: A good model will "find" a high percentage of the actives while ignoring the decoys. The Güner-Henry (GH) score is a metric that combines sensitivity (ability to find actives) and specificity (ability to ignore inactives) into a single value. A GH score between 0.6 and 1.0 indicates a good and reliable model.[10][12]
Formulas and descriptions adapted from authoritative sources.[10][11]
Only a model that performs well across these validation metrics should be used for subsequent virtual screening campaigns.
Section 4: Experimental Protocol for Inhibitor Evaluation
Computational predictions must always be confirmed by experimental data. A fluorometric inhibitor assay is a standard method for determining the IC50 value of potential MMP inhibitors.
Protocol: Fluorometric MMP-13 Inhibition Assay
This protocol is a generalized procedure based on commercially available kits and established methods.[13][14]
Materials:
Recombinant Human MMP-13 (rhMMP-13), truncated/active form
Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid affecting enzyme activity.
Plate Setup:
Blank Wells: Add Assay Buffer only (for background fluorescence).
Enzyme Control Wells (100% activity): Add rhMMP-13 and Assay Buffer (with DMSO equivalent to test wells).
Test Wells: Add rhMMP-13 and the desired concentration of the test compound.
Inhibitor Control Wells: Add rhMMP-13 and a known inhibitor like GM6001.
Enzyme Addition: Add a pre-determined amount of rhMMP-13 to all wells except the blanks. The final volume should be equal across wells (e.g., 90 µL).
Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the inhibitors to bind to the enzyme.
Reaction Initiation: Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction (e.g., add 10 µL to bring the final volume to 100 µL).
Kinetic Reading: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes in kinetic mode.
Data Analysis:
Subtract the background fluorescence (blank wells) from all readings.
Determine the reaction rate (slope of fluorescence vs. time) for each well.
Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control (100% activity).
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Carbamoylamino propanoic acid derivatives represent a fertile ground for the discovery of novel enzyme inhibitors. Their synthetic tractability and favorable interaction profile make them ideal candidates for lead discovery and optimization. By integrating established biological knowledge with a rigorous and self-validating computational workflow, such as the pharmacophore modeling approach detailed herein, research and development teams can significantly enhance the efficiency and success rate of their drug discovery programs. The synergy between predictive computational modeling and empirical experimental validation remains the most powerful paradigm for advancing novel chemical entities from concept to clinic.
References
Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
MMP-13 Inhibitor Assay Kit. Chondrex, Inc.
Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.
Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors.
Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
Pharmacophore modeling. Fiveable.
In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. PMC.
Pharmacophore model evaluation based on the Güner-Henry scoring method.
Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. Elsevier.
Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online.
A Technical Guide to the Synthesis and Evaluation of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic Acid Analogs
This in-depth technical guide provides a comprehensive literature review on the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of analogs of 3-(Carbamoylamino)-3-(thiophen-2-yl)...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive literature review on the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of analogs of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel thiophene-containing chemical entities.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged pharmacophore in drug discovery, recognized for its electron-rich nature and bioisosteric properties that facilitate interactions with a wide array of biological targets.[1] Its presence in numerous FDA-approved drugs, spanning therapeutic areas such as inflammation, cancer, and infectious diseases, underscores its versatility and importance in medicinal chemistry.[1] The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. Furthermore, the thiophene moiety is often employed as a bioisosteric replacement for phenyl rings to improve physicochemical properties, metabolic stability, and binding affinity of drug candidates.[1][2][3]
The core molecule, 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, presents a unique scaffold combining the versatile thiophene ring with a β-amino acid derivative. While specific literature on this exact molecule is sparse[4], this guide will explore the rich chemical landscape of its analogs, drawing insights from the vast body of research on thiophene derivatives to postulate potential therapeutic applications and guide future research endeavors.
Part 1: Synthesis of Thiophene-Containing Propanoic Acid Analogs
The synthesis of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid analogs can be approached through various established synthetic routes for thiophene derivatives and β-amino acids. The following sections detail plausible synthetic strategies.
General Synthetic Approach
A common strategy for the synthesis of the core structure and its analogs involves a multi-step sequence, which can be adapted to introduce diversity at various positions of the molecule.
DOT Script for General Synthetic Pathway
Caption: A generalized synthetic route to 3-(carbamoylamino)-3-(thiophen-2-yl)propanoic acid analogs.
Detailed Experimental Protocol: A Plausible Synthesis
The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of a generic 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid analog, based on established chemical transformations.[5][6]
Step 1: Synthesis of 3-(Thiophen-2-yl)propenoic Acid Ester
To a solution of thiophene-2-carboxaldehyde and an appropriate malonic acid half-ester in pyridine, add a catalytic amount of piperidine.
Heat the reaction mixture at reflux for 4-6 hours.
After cooling, pour the mixture into ice-water and acidify with dilute HCl to precipitate the product.
Filter, wash with water, and dry the crude 3-(thiophen-2-yl)propenoic acid.
Esterify the acid using standard methods (e.g., Fischer esterification) to obtain the corresponding ester.
Step 2: Synthesis of 3-Amino-3-(thiophen-2-yl)propanoic Acid Ester
Dissolve the 3-(thiophen-2-yl)propenoic acid ester in a suitable solvent such as methanol.
Add a solution of the desired amine (e.g., ammonia for the parent amino group) in methanol.
Stir the reaction at room temperature for 24-48 hours.
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield the crude β-amino ester.
Step 3: Hydrolysis and Carbamoylation
Hydrolyze the β-amino ester using aqueous lithium hydroxide or sodium hydroxide solution at room temperature.
Acidify the reaction mixture to a pH of approximately 6 to precipitate the β-amino acid.[5]
Filter and dry the amino acid.
To a solution of the 3-amino-3-(thiophen-2-yl)propanoic acid in a suitable solvent, add an isocyanate or a carbamoylating agent (e.g., potassium cyanate in the presence of an acid) to form the desired 3-(carbamoylamino)-3-(thiophen-2-yl)propanoic acid analog.
Part 2: Structure-Activity Relationships and Therapeutic Potential
The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring and associated side chains.[7][8]
The Role of the Thiophene Ring
The thiophene ring itself is a key determinant of activity. Its ability to act as a bioisostere of a phenyl ring allows for the modulation of pharmacokinetic and pharmacodynamic properties.[2][3] For instance, replacement of a phenyl ring with a thiophene ring in some compounds has been shown to enhance binding affinity to the target receptor.[2]
Substitutions on the Thiophene Ring
The introduction of various substituents on the thiophene ring can significantly influence the biological profile of the analogs.
Substituent Type
Position on Thiophene Ring
Potential Impact on Activity
Reference Example
Electron-withdrawing groups (e.g., -NO2, -CN)
Varies
Can modulate electronic properties and receptor interactions. May be crucial for anticancer activity.
Alterations to the 3-(carbamoylamino)propanoic acid side chain are expected to have a profound impact on the molecule's properties.
The Carboxylic Acid Group: This group is often crucial for interaction with biological targets, particularly enzymes and receptors. Esterification or amidation of the carboxylic acid can serve as a prodrug strategy to improve bioavailability.[10]
The Carbamoyl Group: The urea moiety can participate in hydrogen bonding with target proteins. Modifications of this group, for instance, by introducing substituents on the nitrogen atom, can fine-tune binding affinity and selectivity.
Stereochemistry: The chiral center at the C3 position of the propanoic acid chain implies that the stereochemistry will likely play a critical role in biological activity. Enantiomerically pure compounds may exhibit significantly different potencies and pharmacological profiles.[13]
Potential Therapeutic Targets
Based on the diverse biological activities reported for thiophene derivatives, analogs of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid could be explored for a variety of therapeutic applications:
Anti-inflammatory Agents: Many thiophene-containing compounds are known inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[14][15]
Anticancer Agents: Thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7]
Anticonvulsants and Analgesics: The thiophene scaffold is present in anticonvulsant and antinociceptive agents, potentially through interaction with voltage-gated sodium channels.[16]
Antimicrobial and Antifungal Agents: Thiophene derivatives have shown promising activity against a range of microbial and fungal pathogens.[17]
Part 3: Proposed Experimental Evaluation
A systematic evaluation of newly synthesized analogs is crucial to determine their therapeutic potential. The following section outlines key in vitro and in vivo assays.
DOT Script for Experimental Workflow
Caption: A typical workflow for the preclinical evaluation of novel therapeutic compounds.
In Vitro Assays
1. Enzyme Inhibition Assays (e.g., for Anti-inflammatory Activity)
Objective: To determine the inhibitory potency of the analogs against COX-1, COX-2, and 5-LOX enzymes.
Methodology: Utilize commercially available enzyme inhibition assay kits. Incubate the respective enzyme with the test compound at various concentrations, followed by the addition of the substrate (e.g., arachidonic acid). Measure the product formation (e.g., prostaglandins or leukotrienes) using spectrophotometry or ELISA. Calculate the IC50 values.[15][18]
2. Cell-Based Assays
Anticancer Activity:
Objective: To assess the cytotoxic effect of the analogs on cancer cell lines.
Methodology: Employ the MTT or SRB assay. Culture selected cancer cell lines (e.g., MCF-7, A549) in the presence of varying concentrations of the test compounds for 48-72 hours. Measure cell viability and determine the GI50 (concentration for 50% growth inhibition).[7]
Anti-inflammatory Activity:
Objective: To evaluate the ability of the analogs to suppress inflammatory responses in cells.
Methodology: Use lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). Treat the cells with the test compounds followed by LPS stimulation. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.
3. In Vitro ADME-Tox Profiling
Metabolic Stability:
Objective: To assess the stability of the compounds in the presence of liver microsomes.
Methodology: Incubate the test compounds with human or rat liver microsomes and NADPH. Analyze the depletion of the parent compound over time using LC-MS/MS to determine the in vitro half-life.[13]
Cytotoxicity:
Objective: To evaluate the general toxicity of the compounds on non-cancerous cell lines.
Methodology: Use a standard cytotoxicity assay (e.g., MTT) on a non-cancerous cell line (e.g., HEK293) to determine the CC50 (concentration for 50% cytotoxicity).
In Vivo Assays
1. Animal Models of Disease (e.g., for Anti-inflammatory Activity)
Carrageenan-Induced Paw Edema in Rats:
Objective: To evaluate the acute anti-inflammatory activity in vivo.
Methodology: Administer the test compound orally or intraperitoneally to rats. After a set period, inject carrageenan into the sub-plantar region of the hind paw to induce inflammation. Measure the paw volume at different time points and calculate the percentage of edema inhibition compared to a vehicle control group.[12]
2. Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of lead compounds.
Methodology: Administer the compound to rats or mice via oral and intravenous routes. Collect blood samples at various time points and analyze the plasma concentration of the drug using LC-MS/MS to determine parameters such as bioavailability, half-life, and clearance.
Conclusion
The 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the well-established medicinal chemistry of thiophene derivatives, a diverse library of analogs can be synthesized and evaluated. The insights provided in this guide regarding synthesis, structure-activity relationships, and experimental evaluation protocols are intended to facilitate the rational design and discovery of new drug candidates with improved efficacy and safety profiles. The versatility of the thiophene core, combined with the potential for multiple points of diversification, makes this an exciting area for future research in drug discovery.
References
Verma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[9]annulene-scaffold. MedChemComm.
Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[9]annulene-scaffold. RSC Publishing.
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Hagen, V., et al. (2022).
Burbuliene, M. M., et al. (2020). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
Ohtake, N., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry.
Ziyaev, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
Al-Warhi, T., et al. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids.
Yamaoka, N., et al. (2010). Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin.
Pieroni, M., et al. (2014). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
Kumar, A., et al. (2025). Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Expert Opinion on Drug Discovery.
de Oliveira, R. S., et al. (2021).
Devulapally, R. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene)
Wujec, M., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds. Encyclopedia.
The Strategic Integration of Thiophene Moieties in β-Amino Acid Peptidomimetics: A Guide for Advanced Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist, this guide delves into the nuanced yet powerful role of thiophene moieties with...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide delves into the nuanced yet powerful role of thiophene moieties within the architecture of β-amino acid peptidomimetics. We will move beyond simple definitions to explore the fundamental causality behind experimental design, the inherent advantages conferred by this heterocyclic system, and the practical applications that are driving innovation in therapeutic development.
Foundational Concepts: The Intersection of Peptidomimetics and Heterocyclic Scaffolds
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and low bioavailability.[1][2] Peptidomimetics are meticulously designed molecules that mimic the structure and function of natural peptides but are engineered to overcome these limitations.[1][2][3] Among the most successful strategies in this field is the incorporation of β-amino acids. By introducing an additional carbon to the peptide backbone, β-amino acids confer remarkable resistance to proteolytic degradation and induce unique, stable secondary structures not readily accessible to their α-amino acid counterparts.[4][5]
The strategic power of β-amino acids is amplified when combined with heterocyclic scaffolds. Heterocycles are foundational in medicinal chemistry, with over 75% of drugs in clinical use containing at least one such ring.[6] They introduce critical physicochemical modifications, improving drug-receptor interactions and altering metabolic pathways.[7] Within this vast chemical space, the thiophene ring has emerged as a "privileged pharmacophore," a structural motif repeatedly found in successful drug molecules across diverse pharmacological classes.[7][8] This guide focuses on the convergence of these two powerful strategies: the integration of the thiophene moiety into the backbone of β-amino acid peptidomimetics to create novel therapeutic candidates with enhanced properties.
The Thiophene Advantage: More Than a Simple Bioisostere
The thiophene ring is often employed as a classical bioisostere of the phenyl ring, a substitution strategy to modulate a compound's properties while retaining its biological activity.[9] This is a valid starting point, given their similarities in size, planarity, and aromatic character.[9] However, to view thiophene as a mere substitute is to overlook its unique and often superior contributions.
Causality Behind the Choice: The decision to replace a phenyl group with thiophene is driven by the desire to overcome the metabolic liabilities of the benzene ring, which is often susceptible to oxidative metabolism.[9] Furthermore, the introduction of a heteroatom—sulfur—imparts distinct electronic and interactive properties.
Key differentiating features include:
Enhanced Receptor Interactions: The sulfur atom in the thiophene ring is not a passive component. Its lone pairs of electrons can participate in hydrogen bonding, offering an additional anchor point for drug-receptor interactions that a phenyl ring cannot provide.[7][9]
Modified Electronic Profile: Thiophene is an electron-rich aromatic system, a property that can significantly influence its interaction with biological targets.[7]
Improved Physicochemical and ADME Properties: The substitution can favorably alter a molecule's lipophilicity, polarity, and metabolic stability, which are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7][9][10] This can lead to improved bioavailability and a more desirable pharmacokinetic profile.
Data Presentation: Phenyl vs. Thiophene Moiety Comparison
Feature
Phenyl Ring
Thiophene Ring
Rationale for Therapeutic Advantage
Primary Bioisosteric Feature
Aromatic, planar scaffold
Aromatic, planar scaffold
Similar size and shape allow for substitution while maintaining core structure.[9]
Key Heteroatom
None
Sulfur (S)
Introduces unique electronic properties and hydrogen bonding potential.[7][9]
Metabolic Stability
Prone to oxidative metabolism
Generally more resistant to oxidation
Can lead to improved in vivo half-life and reduced formation of reactive metabolites.[9]
Receptor Interaction
π-π stacking, hydrophobic interactions
π-π stacking, hydrophobic interactions, H-bonding
The sulfur atom provides an additional hydrogen bond acceptor site, potentially increasing binding affinity.[7]
Physicochemical Profile
Generally high lipophilicity
Modulated lipophilicity and polarity
Allows for fine-tuning of ADME properties for better drug-likeness.[9][10]
Synthesis and Incorporation: From Building Block to Peptidomimetic
The practical application of these principles relies on robust and flexible synthetic methodologies. While general strategies for β-amino acid synthesis, such as Arndt-Eistert homologation or Mannich-type reactions, are well-established, the efficient incorporation of thiophene-containing β-amino acids into peptide chains is paramount.[4]
The most direct approach involves the use of pre-formed, protected building blocks, such as Boc-(S)-3-Amino-4-(2-thienyl)-butyric acid, which can be seamlessly integrated into standard solid-phase peptide synthesis (SPPS) workflows.[10] SPPS provides a reliable and automatable platform for constructing peptidomimetic sequences with precise control.[11][12]
Experimental Protocol: Solid-Phase Synthesis of a Thiophene-Containing β-Peptidomimetic
This protocol outlines a self-validating system for synthesizing a short peptide sequence containing a thiophene-β-amino acid residue using Fmoc-based chemistry.
1. Resin Preparation:
Start with a Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading).
Swell the resin in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
2. First Amino Acid Coupling:
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x).
Activation: In a separate vial, dissolve the first Fmoc-protected β-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
Validation (Kaiser Test): Take a small sample of resin beads. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step. A negative test (yellow beads) confirms completion.
3. Chain Elongation (Incorporating the Thiophene Moiety):
Perform Fmoc deprotection as described in step 2.
Activate the thiophene-containing building block (e.g., Fmoc-β-hThi(Boc)-OH) using the same HCTU/DIPEA method.
Couple the activated thiophene residue to the growing peptide chain for 2-4 hours. The bulkier nature may require extended coupling times.
Validate with a Kaiser Test.
Repeat the deprotection/coupling cycle for all subsequent amino acids in the sequence.
4. Cleavage and Deprotection:
After the final residue is coupled and deprotected, wash the resin with DMF, then Dichloromethane (DCM). Dry the resin under vacuum.
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
5. Purification and Analysis:
Dry the crude peptide pellet.
Dissolve in a water/acetonitrile mixture and purify using reverse-phase HPLC.
Confirm the identity and purity of the final product via LC-MS.
Mandatory Visualization: SPPS Workflow for Thiophene Integration
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating thiophene-β-amino acids.
Imposing Order: Conformational Control and Structural Rigidity
A key rationale for using peptidomimetics is to reduce conformational flexibility. A flexible molecule pays a high entropic penalty upon binding to its target. By pre-organizing the molecule into its bioactive conformation, we can significantly enhance binding affinity.[13]
β-amino acids inherently guide peptides into well-defined secondary structures, such as the 11/9- and 12/10-helices.[14] The incorporation of a planar, aromatic thiophene ring further constrains the peptide backbone. This synergistic effect—the helix-inducing nature of the β-amino acid and the rigidity of the thiophene—is a powerful tool for locking the peptidomimetic into a desired three-dimensional shape, making it an ideal candidate for targeting protein-protein interactions.
Caption: Integrated workflow for the conformational analysis of peptidomimetics.
Therapeutic Frontiers: Biological Activity and Applications
The structural and physicochemical advantages conferred by thiophene-containing β-amino acids translate directly into diverse biological activities. The thiophene moiety is not merely a structural support but an active participant in modulating biological function.
Receptor Binding and Enzyme Inhibition: The bioisosteric replacement of a benzene ring with thiophene is often well-tolerated by receptors and can even lead to increased affinity.[15] In the development of GluN2B selective NMDA receptor antagonists, replacing a benzene ring with thiophene resulted in a compound with an 8-fold higher affinity.[15] Similarly, thiophene has been used as a central scaffold for developing highly potent αvβ3 integrin antagonists for conditions like osteoporosis.[16]
Antimicrobial Activity: Thiophene derivatives have a well-documented history of antimicrobial and antifungal activity.[6][17] Recent studies have shown that certain thiophene compounds exhibit bactericidal effects against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and E. coli.[17] The proposed mechanism involves increased permeabilization of the bacterial membrane, a disruptive action that is difficult for bacteria to develop resistance against.[17]
Anti-inflammatory Properties: Many commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, contain a thiophene core.[18] Thiophene-based compounds have been shown to inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and to negatively regulate the expression of pro-inflammatory cytokines like TNF-α.[18]
Neurodegenerative Disease Applications: The unique photophysical properties of conjugated thiophene systems have been harnessed to create fluorescent ligands. These "proteophenes" can selectively bind to protein aggregates, such as amyloid-β plaques and tau tangles in Alzheimer's disease, providing vital tools for disease diagnosis and research.[19]
Data Presentation: Biological Activities of Thiophene-Based Compounds
Compound Class
Therapeutic Area
Mechanism of Action / Key Finding
Thiophene-based GluN2B Ligands
Neurological Disorders
Bioisosteric replacement of benzene with thiophene increased receptor affinity 8-fold.[15]
Thiophene Acylguanidines
Osteoporosis
Acted as highly potent αvβ3 integrin antagonists.[16]
Substituted Thiophene Derivatives
Infectious Disease
Exhibited bactericidal effects against colistin-resistant Gram-negative bacteria by increasing membrane permeability.[17]
Thiophene Carboxylic Acids
Inflammation
Act as inhibitors of COX and/or LOX enzymes, reducing the inflammatory response.[18]
Pentameric Proteophenes
Diagnostics (Alzheimer's)
Serve as fluorescent ligands for the selective visualization of amyloid-β and tau aggregates in tissue.[19]
Conclusion and Future Perspectives
The incorporation of thiophene moieties into β-amino acid peptidomimetics is a sophisticated strategy that leverages the strengths of both components. It provides a pathway to developing therapeutics with enhanced metabolic stability, pre-organized bioactive conformations, and unique receptor interaction profiles. The thiophene ring is far more than a simple phenyl isostere; it is a versatile pharmacophore that offers medicinal chemists a powerful tool to fine-tune ADME properties and introduce novel biological activities.
The future of this field lies in the deeper exploration of substitution patterns on the thiophene ring to further modulate activity and selectivity. The development of novel, more efficient synthetic routes to access diverse thiophene-containing β-amino acid building blocks will be crucial. As our understanding of complex biological targets like protein-protein interfaces grows, these conformationally constrained, functionally rich peptidomimetics will undoubtedly play a central role in the next generation of targeted therapeutics.
References
The Versatility of Thiophene-Containing Amino Acids in Chemical Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD.
Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity. (2025). BenchChem.
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC.
Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. (1989). PubMed.
Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[8]annulene-scaffold. (n.d.). PMC.
Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. (2012, January 6). PMC.
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.
Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. (n.d.). Wiley Online Library.
Peptidomimetics in Drug Discovery. (2023, February 24). AZoLifeSciences.
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023, February 14). University of Illinois Urbana-Champaign, Department of Chemistry.
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024, August 19). Frontiers.
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021, May 10). eScholarship.org.
Beta-amino acids: versatile peptidomimetics. (2002, April 15). PubMed.
alpha(v)beta(3) Antagonists based on a central thiophene scaffold. (2001, August 6). PubMed.
Thiophene-Based Compounds with Potential Anti-Inflamm
Biological and Pharmacological Activity of Thiophene and its Derivatives. (n.d.).
Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. (n.d.). ChemRxiv.
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, March 11).
Macrocyclic peptidomimetics - Forcing peptides into bioactive conform
Role of peptidomimetics for new drug discovery. (2020, November 2).
Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease P
An In-depth Technical Guide on the pKa Values and Ionization States of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2][3] This guide provides a comprehensive technical overview of the pKa values and corresponding ionization states of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, a molecule of interest in medicinal chemistry. A thorough understanding of its ionization behavior across physiological pH ranges is critical for optimizing solubility, permeability, and ultimately, therapeutic efficacy.[1][2] This document will delve into the theoretical underpinnings of pKa, predict the ionization sites of the molecule, provide a detailed experimental protocol for pKa determination via potentiometric titration, and interpret the resulting data to construct a pH-dependent ionization profile.
Introduction: The Critical Role of pKa in Drug Development
The journey of a drug molecule from administration to its site of action is a complex process governed by its physicochemical properties. Among these, the acid-base dissociation constant, or pKa, stands out as a critical determinant of a drug's behavior in biological systems.[2][3] The pKa value dictates the degree of ionization of a molecule at a given pH, which in turn influences crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]
For 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, a molecule featuring both a carboxylic acid and a carbamoyl (urea) functional group, understanding its ionization profile is paramount. The ionization state affects:
Solubility: Ionized forms of a drug are generally more water-soluble than their neutral counterparts, which can impact formulation and dissolution.[4]
Permeability: The ability of a drug to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is often favored for the more lipophilic, unionized form.[1][2]
Target Binding: The charge of a molecule can significantly influence its interaction with the target receptor or enzyme, affecting its potency and selectivity.
Pharmacokinetics: The overall absorption, distribution, and elimination of the drug are intricately linked to its ionization state in various physiological compartments with differing pH values.[1]
This guide will provide the foundational knowledge and practical methodologies to accurately assess and interpret the pKa values of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid.
Theoretical Framework: The Henderson-Hasselbalch Equation
The relationship between pKa, pH, and the ratio of the ionized to unionized forms of a weak acid or base is described by the Henderson-Hasselbalch equation.[5][6]
For a weak acid (HA):
pH = pKa + log ([A⁻]/[HA])[6]
For a weak base (B):
pH = pKa + log ([B]/[BH⁺])
Where:
[A⁻] is the concentration of the conjugate base (ionized form).
[HA] is the concentration of the undissociated acid (unionized form).
[B] is the concentration of the free base (unionized form).
[BH⁺] is the concentration of the conjugate acid (ionized form).
This equation is a cornerstone in pharmacology for predicting the ionization state of a drug in different biological environments, such as the stomach (pH 1-3) and the small intestine (pH 6-7.5).[7]
Ionization Sites of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid
The structure of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid presents two primary ionizable functional groups: the carboxylic acid and the carbamoyl group.
Carboxylic Acid (-COOH): This is an acidic group that will donate a proton to form a carboxylate anion (-COO⁻). The pKa of a typical aliphatic carboxylic acid is around 4-5.[8] The presence of the electron-withdrawing thiophene ring adjacent to the propanoic acid chain is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid group. For comparison, the pKa of thiophene-2-carboxylic acid is approximately 3.5.[9][10]
Carbamoyl Group (-NH-CO-NH₂): The carbamoyl group, a derivative of urea, is generally considered very weakly basic and can be protonated under strongly acidic conditions. The pKa of the conjugate acid of urea is around 0.1, indicating it is a very weak base. The nitrogen atoms in the carbamoyl group are generally not considered significantly basic in the physiological pH range. However, depending on the molecular context, one of the nitrogens could potentially be protonated at very low pH.
Based on this analysis, we can predict two primary pKa values for this molecule: one for the carboxylic acid group (expected in the range of 3-5) and another for the potential protonation of the carbamoyl group (expected to be very low, likely below 1). For the purposes of drug development and physiological relevance, the pKa of the carboxylic acid is of primary importance.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.[11][12][13] The technique involves the gradual addition of a titrant (a strong base or acid) to a solution of the analyte while monitoring the pH.[11]
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
Standardized 0.1 M Hydrochloric Acid (HCl) solution
Potassium Chloride (KCl) for maintaining ionic strength
High-purity water (Milli-Q or equivalent)
pH buffer solutions (pH 4.0, 7.0, and 10.0) for calibration
Apparatus:
Calibrated pH meter with a combination glass electrode
Automatic titrator or a burette for precise titrant delivery
Magnetic stirrer and stir bar
Titration vessel
Computer with data acquisition software (optional, but recommended)
Procedure:
Calibration: Calibrate the pH meter using the standard buffer solutions (pH 4.0, 7.0, and 10.0) according to the manufacturer's instructions.[11]
Sample Preparation: Accurately weigh a known amount of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid and dissolve it in a known volume of high-purity water to prepare a solution of a specific concentration (e.g., 1 mM).[11] Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[11]
Initial Acidification: If necessary, acidify the sample solution to a low pH (e.g., pH 2) with the standardized HCl solution to ensure all ionizable groups are in their fully protonated state.
Titration: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.[11]
Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.[11]
Endpoint Determination: Continue the titration until the pH has passed the equivalence point(s) and a plateau is reached at a high pH.
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa value is determined as the pH at the half-equivalence point.[14][15] The equivalence point can be identified as the inflection point of the titration curve, which is more accurately determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).
Experimental Workflow Diagram
Caption: Workflow for pKa determination by potentiometric titration.
Interpretation of pKa Values and Ionization States
Based on the theoretical considerations and the results of the potentiometric titration, we can construct a detailed profile of the ionization states of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid at different pH values.
Summary of pKa Values
Ionizable Group
Predicted pKa Range
Experimentally Determined pKa
Carboxylic Acid
3 - 5
To be filled with experimental data
Carbamoyl Group
< 1
Likely not determinable in aqueous titration
Note: The experimentally determined pKa value will be obtained from the titration experiment.
pH-Dependent Ionization States
The ionization state of the molecule will change as the pH of the environment changes relative to its pKa values. Let's denote the pKa of the carboxylic acid as pKa₁.
At pH < pKa₁: The pH is more acidic than the pKa of the carboxylic acid. Therefore, the carboxylic acid group will be predominantly in its protonated, neutral form (-COOH). The overall charge of the molecule will be neutral (0).
At pH = pKa₁: The pH is equal to the pKa of the carboxylic acid. At this point, there will be an equal concentration of the protonated (-COOH) and deprotonated (-COO⁻) forms of the carboxylic acid.
At pH > pKa₁: The pH is more basic than the pKa of the carboxylic acid. The carboxylic acid group will be predominantly in its deprotonated, anionic form (-COO⁻). The overall charge of the molecule will be negative (-1).
Visualization of Ionization States
Caption: Ionization states of the molecule at different pH ranges.
Conclusion and Implications for Drug Development
This technical guide has provided a comprehensive analysis of the pKa values and ionization states of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid. A clear understanding of these properties is not merely an academic exercise but a critical component of rational drug design and development.[13]
The predicted and experimentally determined pKa of the carboxylic acid group will be the primary determinant of the molecule's charge in physiological systems. At the pH of the stomach (pH 1-3), the molecule will be largely in its neutral form, which may favor absorption. In the more alkaline environment of the small intestine and blood (pH ~7.4), the molecule will be predominantly in its anionic form, which will increase its aqueous solubility but may reduce its passive diffusion across cell membranes.
Researchers and drug development professionals can leverage this information to:
Design appropriate formulations: For instance, the pH of an oral formulation could be adjusted to optimize the balance between dissolution and absorption.
Predict in vivo behavior: The ionization profile can inform predictions of the drug's absorption site, distribution into tissues, and potential for ion trapping.
Guide structural modifications: If the pKa is found to be suboptimal, medicinal chemists can make targeted structural changes to modulate the acidity and thereby fine-tune the pharmacokinetic properties of the molecule.
References
Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?
ACS Publications. Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF | The Journal of Physical Chemistry A.
NTU Journal. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.
Organic Chemistry Data. (2022, April 7).
P. aeruginosa Metabolome Database.
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table.
ChemRxiv. pKa Prediction in Non-Aqueous Solvents.
Wikipedia. Thiophene-2-carboxylic acid.
Approximate pKa chart of the functional groups: values to know.
PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
MDPI. (2021, December 10).
Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
The Significance of Thiophene in Medicine: A Systematic Review of the Liter
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Thiophene-derived ureas (carbamoylamino thiophenes) are critical pharmacophores in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and antibacterial agents. However, the synthesis of these motifs is complicated by two factors:
Electronic richness of the thiophene ring: Makes the system prone to oxidation and side reactions during electrophilic activation.
Instability of 2-aminothiophenes: Free aminothiophenes are notoriously unstable, rapidly oxidizing in air.
This guide moves beyond standard textbook urea synthesis, providing three field-proven protocols specifically optimized for the thiophene heterocycle.
Strategic Decision Framework
Select your protocol based on your starting material availability and substrate stability.
Figure 1: Decision matrix for selecting the appropriate thiophene functionalization pathway.
Sulfur poisoning of Pd; high catalyst cost; IP issues.
Detailed Protocols
Method A: Modified Curtius Rearrangement (The "Stability-First" Route)
Target: Conversion of Thiophene-carboxylic acids directly to ureas.
Why this works: This method bypasses the isolation of the unstable aminothiophene intermediate. The acyl azide rearranges to an isocyanate in situ, which is immediately trapped by an external amine.
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and N₂ inlet.
Dissolution: Dissolve Thiophene-carboxylic acid (1.0 equiv) in anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).
Base Addition: Add Triethylamine (1.2 equiv) . Stir for 10 min at RT.
Activation: Add DPPA (1.1 equiv) dropwise. Stir at RT for 30 min.
Checkpoint: Evolution of N₂ gas may be observed.[2][3]
Rearrangement: Heat the mixture to 80–90°C for 1–2 hours.
Validation: Monitor by IR.[4][5][6] Disappearance of Carbonyl stretch (~1680 cm⁻¹) and appearance of Isocyanate stretch (~2260 cm⁻¹).
Trapping: Cool to 50°C. Add the Target Amine (R-NH₂, 1.2–1.5 equiv) .
Completion: Stir at 50°C for 2 hours, then RT overnight.
Workup: Dilute with EtOAc, wash with 5% citric acid (to remove excess amine), sat. NaHCO₃, and brine.
Method B: CDI-Mediated Coupling (The "Safety" Route)
Target: Coupling a functionalized aminothiophene (e.g., Gewald product) with another amine.
Why this works: CDI acts as a phosgene equivalent without the extreme toxicity. It activates the stable amine first, creating an intermediate that reacts with the more sensitive aminothiophene.
Protocol Steps:
Activation (Step 1): Dissolve the Non-thiophene Amine (1.0 equiv) in anhydrous DCM or THF .
CDI Addition: Add CDI (1.1 equiv) in one portion at 0°C.
Stir: Allow to warm to RT and stir for 2 hours.
Mechanism:[2][7][8][9][10][11] Formation of the reactive N-acylimidazole intermediate.
Coupling (Step 2): Add the Aminothiophene (1.0 equiv) .
Note: If using Aminothiophene HCl salt, add DIPEA (2.5 equiv) simultaneously to free the base.
Reaction: Stir at RT (or reflux if sluggish) for 12–24 hours.
Workup: The reaction often precipitates the urea. Filter the solid. If soluble, wash with water and brine.
Method C: Pd-Catalyzed Buchwald-Hartwig (The "Expert" Route)
Target: Coupling Halothiophenes (Cl/Br) with Primary Ureas.
Why this works: Allows late-stage functionalization of complex thiophene scaffolds where the amine/acid is not accessible.
Critical Reagent List
Catalyst: Pd₂(dba)₃ (2–5 mol%)
Ligand:BrettPhos or Xantphos (High steric bulk is required to prevent S-coordination to Pd).
Base: Cs₂CO₃ (Weak base prevents decomposition).[9]
Solvent: 1,4-Dioxane (degassed).
Protocol Steps:
Degassing: Sparge 1,4-Dioxane with Argon for 30 mins. Oxygen is the enemy of this catalytic cycle.
Charging: In a glovebox or under Argon flow, combine:
Halothiophene (1.0 equiv)
Primary Urea (1.2 equiv)
Pd₂(dba)₃ (0.05 equiv)
BrettPhos (0.10 equiv)
Cs₂CO₃ (2.0 equiv)
Heating: Seal vessel and heat to 100°C for 12 hours.
Purification: Filter through Celite to remove Pd black. Flash chromatography is usually required.
Quality Control & Troubleshooting
Observation
Probable Cause
Corrective Action
Low Yield (Method A)
Incomplete rearrangement
Ensure temp reaches >80°C; check IR for -NCO peak before adding amine.
Dark/Tar Formation
Oxidation of aminothiophene
Switch to Method A (Curtius) to avoid free amine; use degassed solvents.
No Reaction (Method C)
Catalyst Poisoning
Ensure "S" is not chelating Pd. Switch to tBuBrettPhos or increase catalyst loading.
Symmetrical Urea
Water contamination (CDI)
Ensure strictly anhydrous conditions; water hydrolyzes intermediate to symmetrical urea.
Analytical Validation (NMR Signatures)
¹H NMR (DMSO-d₆): Thienyl-urea protons are distinctively downfield.
–NH– (Thiophene side):
9.5 – 11.0 ppm (Broad singlet).
–NH– (Alkyl/Aryl side):
6.0 – 8.5 ppm.
¹³C NMR: Urea Carbonyl (C=O) appears at
152 – 158 ppm.
References
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][6] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society. Link
Dunetz, J. R., & Magano, J. (2012). Applications of the Curtius Rearrangement in Process Chemistry. Organic Process Research & Development. Link
Fors, B. P., & Buchwald, S. L. (2009). Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics. Journal of the American Chemical Society. (Foundational work on BrettPhos ligands for heteroaromatics). Link
Gewald, K. (1965). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte. (Source of aminothiophene starting materials). Link
Batey, R. A., et al. (2022).[12] Urea derivative synthesis by amination, rearrangement or substitution. Journal of Organic Chemistry. Link
Reaction conditions for coupling 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid
Application Note & Protocol Guide Topic: Reaction Conditions for Coupling 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid For: Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the A...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: Reaction Conditions for Coupling 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Amide Coupling of a Heterocyclic Non-Canonical Amino Acid
Amide bond formation is arguably the most critical reaction in medicinal chemistry and drug discovery, forming the backbone of peptides and a vast array of pharmacologically active small molecules.[1] While standard peptide couplings are well-established, the introduction of structurally complex or non-canonical amino acids, such as 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, presents unique challenges that demand careful consideration of reaction conditions.
This molecule possesses three key structural features that influence its reactivity:
A Thiophene Moiety: A five-membered aromatic heterocycle that can influence the electronic properties of the molecule. While generally well-tolerated in amide coupling reactions, the potential for interaction with catalytic species or side reactions must be considered.[2][3]
A Hindered Carboxylic Acid: The propanoic acid is substituted at the α-position (relative to the thiophene ring), which can introduce steric hindrance, potentially slowing the rate of acylation.
A Carbamoylamino (Urea) Group: The urea moiety is a stable functional group. Its N-H protons are significantly less nucleophilic than a typical amine and are not expected to compete with the target amine nucleophile during the coupling reaction.
This guide provides a detailed analysis of the critical parameters for successfully coupling 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, offering field-proven protocols and explaining the causality behind each experimental choice.
Pillar 1: Selecting the Optimal Coupling Reagent
The success of this coupling reaction hinges on the selection of a reagent capable of efficiently activating the sterically hindered carboxylic acid while minimizing side reactions and potential racemization at the adjacent chiral center.
Onium Salt Reagents: The Gold Standard for Challenging Couplings
For difficult couplings involving hindered amino acids, onium salts are the reagents of choice due to their high reactivity, rapid kinetics, and ability to suppress epimerization.[4][5]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a third-generation aminium (uronium-type) salt and is highly recommended for this substrate.[4][6][7] Its superiority stems from the incorporation of 1-hydroxy-7-azabenzotriazole (HOAt).[4][5] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction and making HATU exceptionally efficient, even for sterically demanding substrates.[5][8]
HBTU/TBTU: These are popular and effective reagents, but they are based on 1-hydroxybenzotriazole (HOBt).[9][10] Reagents based on HOAt, like HATU, are generally more reactive and superior for hindered couplings.[5]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): As a phosphonium salt, PyBOP is also a highly potent coupling reagent.[1][7] A key advantage is that it does not possess the guanidinium carbon of aminium salts, thus eliminating the possibility of guanidinylation of the primary amine nucleophile, a potential side reaction with reagents like HATU, especially when used in excess with hindered components.[1][5]
Carbodiimide Reagents: A Cost-Effective, but Cautious, Alternative
Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic coupling reagents.[7][9] They are inexpensive but suffer from drawbacks.[1]
Mechanism: They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1]
Limitations: This intermediate is prone to racemization and can rearrange to a stable N-acylurea, terminating the reaction.[1][9] To mitigate these issues, the use of additives like HOBt or Oxyma Pure is mandatory.[9][10] The byproduct from DCC (DCU) is insoluble and requires filtration for removal, making it ill-suited for solid-phase synthesis, whereas the EDC byproduct is water-soluble and easily removed during aqueous workup.[7][11][12]
Recommendation: For 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, HATU is the preferred reagent to ensure high yields and minimize reaction times, given the potential for steric hindrance. EDC/HOBt is a viable second option where cost is a primary concern.
Pillar 2: The Mechanism of Activation with HATU
Understanding the mechanism validates the choice of reagents and reaction conditions. The HATU-mediated coupling is a two-step process that efficiently generates a highly reactive intermediate.[4]
Deprotonation & Activation: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU.[13][14]
Formation of the OAt-Active Ester: This forms an unstable O-acyl(tetramethyl)isouronium salt. The OAt anion, also part of the HATU structure, rapidly attacks this intermediate to generate the key OAt-active ester, releasing tetramethylurea as a byproduct.[4][8]
Amide Bond Formation: The target amine nucleophile attacks the highly electrophilic carbonyl carbon of the active ester, forming the desired amide bond and releasing HOAt.[4][13]
The efficiency of this process is what allows for the successful coupling of challenging substrates.
Caption: Figure 1: HATU Coupling Mechanism
Pillar 3: Experimental Protocols & Workflow
The following protocols are designed as self-validating systems. Adherence to stoichiometry, solvent purity, and inert atmosphere conditions are critical for reproducibility and high yields.
Experimental Workflow Overview
Caption: Figure 2: General Experimental Workflow
Protocol 1: High-Efficiency Coupling using HATU (Recommended)
This protocol is optimized for achieving high yields and is particularly suited for coupling with valuable or complex amines.
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Ethyl Acetate (EtOAc)
1N HCl (aq) or Saturated NH₄Cl (aq)
Saturated NaHCO₃ (aq)
Brine (Saturated NaCl (aq))
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid (1.0 eq).
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
Reagent Addition: Add HATU (1.1 - 1.2 eq) to the solution, followed by DIPEA (2.5 - 3.0 eq).[4] The use of a slight excess of HATU ensures complete activation, while the base is crucial for deprotonating both the carboxylic acid and the ammonium salt of the amine if it is provided as such.
Pre-activation: Stir the mixture at room temperature (20-25 °C) for 15-20 minutes. The solution may change in appearance as the active ester is formed. This pre-activation step is critical for efficient coupling.[4]
Amine Addition: Add the amine (1.0 - 1.1 eq) to the reaction mixture. If the amine is a solid, it can be dissolved in a minimal amount of anhydrous DMF before addition.
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
Workup:
Dilute the reaction mixture with Ethyl Acetate.
Transfer to a separatory funnel and wash sequentially with 1N HCl (to remove excess DIPEA and any unreacted amine), saturated NaHCO₃ (to remove HOAt and unreacted acid), and finally with brine.[4]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol).
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a suitable alternative when using less expensive reagents is a priority. It may require longer reaction times.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (Available at: [Link])
Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis | Request PDF - ResearchGate. (Available at: [Link])
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. (Available at: [Link])
Application Notes and Protocols: Functionalization of the Thiophene Ring in Carbamoylamino Propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The thiophene nucleus is a privileged scaffold in medicinal chemistry, valued for its bioisosteric relationship with the benzene ring and its versa...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, valued for its bioisosteric relationship with the benzene ring and its versatile reactivity.[1] This application note provides a comprehensive guide to the functionalization of the thiophene ring, specifically when incorporated into carbamoylamino propanoic acid derivatives. We will explore key synthetic strategies, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and directed ortho-metalation, offering detailed, field-proven protocols. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these methodologies for the synthesis of novel thiophene-containing drug candidates.
Introduction: The Significance of Thiophene in Drug Discovery
Thiophene and its derivatives are integral components of numerous FDA-approved drugs, spanning a wide range of therapeutic areas including anti-inflammatory, antimicrobial, and anticancer agents.[1] Their electron-rich nature and ability to engage in various biological interactions make them attractive moieties for drug design.[1] The incorporation of a carbamoylamino propanoic acid side chain introduces a non-proteinogenic amino acid-like fragment, which can enhance pharmacokinetic properties and provide additional vectors for molecular recognition at biological targets. The strategic functionalization of the thiophene ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for optimizing potency, selectivity, and metabolic stability.[2]
Strategic Approaches to Thiophene Functionalization
The reactivity of the thiophene ring is significantly influenced by the nature and position of existing substituents. Generally, thiophene is more reactive than benzene towards electrophilic substitution, with a strong preference for substitution at the C2 and C5 (α) positions.[3][4] This inherent reactivity provides a foundation for a variety of functionalization strategies.
Visualization of Key Functionalization Strategies
The following diagram illustrates the principal pathways for introducing substituents onto the thiophene ring of a generic carbamoylamino propanoic acid derivative.
Figure 1: Key strategies for the functionalization of a thiophene-based amino acid scaffold.
Detailed Protocols and Methodologies
The following protocols are presented as a starting point for the functionalization of a model thiophene-carbamoylamino propanoic acid derivative. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Electrophilic Aromatic Substitution: Bromination at the C5 Position
Electrophilic substitution is a fundamental method for functionalizing thiophenes.[4][5] Bromination is a common first step to introduce a handle for further transformations, such as cross-coupling reactions.
Protocol 1: Monobromination of a Thiophene-Carbamoylamino Propanoic Acid Derivative
Objective: To selectively introduce a bromine atom at the C5 position of the thiophene ring.
Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic systems like thiophene. The reaction is typically performed in a polar aprotic solvent at low temperatures to control selectivity and minimize side reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups onto the thiophene ring.[6][7] This protocol assumes a pre-brominated thiophene derivative as the starting material.
Protocol 2: Suzuki-Miyaura Coupling of a 5-Bromothiophene Derivative
Objective: To couple an arylboronic acid to the C5 position of the brominated thiophene derivative.
Rationale: A palladium catalyst, in the presence of a suitable ligand and base, facilitates the coupling between the organoboron species and the organohalide. The choice of ligand and base is critical for reaction efficiency and can depend on the specific substrates.
To a reaction vessel, add the 5-bromo-thiophene derivative, arylboronic acid, Pd(dppf)Cl2, and K2CO3.
Evacuate and backfill the vessel with an inert gas three times.
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous magnesium sulfate and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Figure 2: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic compounds.[8][9] A directing metalating group (DMG) on the molecule guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. In the context of a carbamoylamino propanoic acid derivative attached at the C2 position of thiophene, the carbamoyl group can potentially direct metalation to the C3 position.
Protocol 3: Directed ortho-Metalation and Quenching with an Electrophile
Objective: To regioselectively introduce an electrophile at the C3 position of the thiophene ring.
Rationale: The carbamoyl group, through its ability to coordinate with the lithium cation, directs the deprotonation to the adjacent C3 position. The resulting lithiated species is then quenched with a suitable electrophile.
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) (1.1 eq)
Anhydrous Tetrahydrofuran (THF)
Electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination) (1.2 eq)
Saturated aqueous ammonium chloride solution
Diethyl ether
Brine
Anhydrous sodium sulfate
Procedure:
Dissolve the thiophene starting material in anhydrous THF under an inert atmosphere.
Cool the solution to -78 °C in a dry ice/acetone bath.
Slowly add the organolithium reagent dropwise, maintaining the temperature below -70 °C.
Stir the reaction mixture at -78 °C for 1-2 hours.
Add the electrophile dropwise at -78 °C.
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
Extract the product with diethyl ether (3 x volume of the aqueous layer).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).
Parameter
Value
Directing Group
Carbamoyl
Base
n-BuLi or s-BuLi
Solvent
Tetrahydrofuran (THF)
Temperature
-78 °C
Electrophiles
DMF, I2, CO2, etc.
Characterization of Functionalized Products
The successful synthesis of the desired functionalized thiophene derivatives should be confirmed by a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substitution.
Mass Spectrometry (MS): To determine the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The functionalization of the thiophene ring in carbamoylamino propanoic acid derivatives offers a rich landscape for the generation of novel chemical entities with potential therapeutic applications. The choice of synthetic strategy—electrophilic substitution, cross-coupling, or directed metalation—will depend on the desired substitution pattern and the overall synthetic route. The protocols provided herein serve as a robust starting point for researchers to explore the chemical space of these promising scaffolds. Careful consideration of the electronic and steric properties of the starting materials and reagents is paramount for successful and efficient synthesis.
References
Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]
Electrophilic substitution on thiophene. Available at: [Link]
Preparation and Properties of Thiophene. Available at: [Link]
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. Available at: [Link]
Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. ACS Publications. Available at: [Link]
The Crucial Role of Thiophene Intermediates in Drug Discovery. Available at: [Link]
Studies in sulfur heterocycles. Part 14. 1 Application of heteroatom directed ortho-metallation in functionalisation of benzo[b]thiophene derivatives. RSC Publishing. Available at: [Link]
Studies in sulfur heterocycles. Part 14.1 Application of heteroatom directed ortho-metallation in functionalisation of benzo[b]thiophene derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
Thiophene Metallation and Cross-Coupling Chemistry. ResearchGate. Available at: [Link]
Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles. Semantic Scholar. Available at: [Link]
Directed (ortho) Metallation. Available at: [Link]
Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. PMC. Available at: [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. Available at: [Link]
Amino Acid Functionalized Thiophene-based Fluorescent Ligands for Visualization of Protein Deposits in Tissue Sections with Alzheimer's Disease Pathology. PubMed. Available at: [Link]
Modular strategy opens up new way to synthesise arylated thiophene rings. Chemistry World. Available at: [Link]
Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]
Thiophene synthesis. Organic Chemistry Portal. Available at: [Link]
A New Pathway for Thiophene Ring Opening by Transition Metals. Rauchfuss Group. Available at: [Link]
Metal-Catalyzed Cross-Coupling Reactions for Ferrocene Functionalization: Recent Applications in Synthesis, Material Science and. Available at: [Link]
Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis. Available at: [Link]
2-(Carbamoylamino)propanoic acid. PubChem. Available at: [Link]
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]
3-Ureidopropionic acid. Wikipedia. Available at: [Link]
2-(carbamoylamino)propanoic acid. Stenutz. Available at: [Link]
This guide details the engineering of foldamers utilizing thiophene-based
-amino acids. Unlike flexible -peptides, -peptides possess an additional backbone carbon, granting them resistance to proteolysis and the ability to adopt stable secondary structures (helices and sheets) even at short chain lengths.
The incorporation of thiophene moieties serves two critical functions:
Bioisosterism: The thiophene ring mimics the phenylalanine side chain (steric and lipophilic profile) but introduces distinct electronic properties.
Conformational Constraint: When the thiophene ring is fused directly to the backbone (e.g., 3-aminothiophene-2-carboxylic acid), it rigidly enforces specific torsion angles, promoting robust folding.
This note covers the synthesis of the
-homothienylalanine monomer (via Arndt-Eistert homologation), optimized Solid-Phase Peptide Synthesis (SPPS) protocols for sterically hindered -residues, and structural validation via Circular Dichroism (CD).
Monomer Synthesis: Fmoc-
-Homothienylalanine
The most versatile building block for thiophene-based foldamers is Fmoc-
-homothienylalanine (Fmoc--hThi) . This monomer places the thiophene ring on the -carbon, allowing the formation of the 14-helix secondary structure.
Synthesis Strategy: Arndt-Eistert Homologation
The standard protocol involves the one-carbon homologation of commercially available Fmoc-Thienylalanine.
Safety Critical: This protocol utilizes diazomethane (
), which is explosive and toxic. All steps involving diazomethane must be performed in a dedicated fume hood with blast shields and polished glassware (no scratches).
Protocol Steps:
Activation: Dissolve Fmoc-L-2-thienylalanine (1.0 eq) in anhydrous THF. Add N-methylmorpholine (1.1 eq) and cool to -15°C. Add isobutyl chloroformate (1.1 eq) dropwise to form the mixed anhydride. Stir for 15 min.
Diazotization: Filter the salts and add the filtrate to a solution of diazomethane (approx. 3 eq) in diethyl ether at 0°C. Stir for 1 hour, then allow to warm to room temperature (RT) to form the
-diazoketone.
Wolff Rearrangement: Dissolve the diazoketone in THF/Water (9:1). Add silver benzoate (0.1 eq) catalyst. Sonication is recommended to accelerate the rearrangement. The evolution of
gas indicates the formation of the ketene intermediate, which is immediately trapped by water to form the -amino acid.
Purification: Acidify to pH 2, extract with ethyl acetate, and purify via flash chromatography (Hexane/EtOAc).
Visualization of Synthesis Pathway
Figure 1: Arndt-Eistert homologation pathway for converting
-thienylalanine to -homothienylalanine.
Solid-Phase Peptide Synthesis (SPPS) of Thiophene Foldamers
-amino acids are inherently less reactive than -amino acids due to the steric bulk of the extra methylene group and the proximity of the side chain to the nucleophilic amine (in systems). Standard protocols often fail, leading to deletion sequences.
Optimized Coupling Protocol
Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g) is preferred to reduce inter-chain aggregation.
Reagents:
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the gold standard for hindered couplings.
Microwave Assistance: 75°C for 10 minutes (25W). Caution: Thiophene is stable, but avoid temperatures >80°C to prevent racemization or side-chain oxidation.
Double Coupling: For sequences >6 residues, repeat the coupling step for every residue.
Capping: Acetic anhydride/Pyridine (1:1) in DMF for 5 min to terminate unreacted chains.
Automated SPPS Decision Logic
Figure 2: SPPS cycle with decision nodes for handling difficult
-amino acid couplings.
Structural Validation: Circular Dichroism (CD)
Unlike random coil peptides, thiophene-based
-peptides generally adopt one of two stable helices in solution (methanol or aqueous buffer).
Data Interpretation Table
Secondary Structure
Helix Type
Key CD Signature (Molar Ellipticity)
Structural Driver
14-Helix
3-residues/turn
Minimum at ~214 nm
Favored by -substituted monomers (e.g., -hThi).
12-Helix
2.5-residues/turn
Max at ~205 nm, Min at ~220 nm
Favored by ring-constrained monomers (e.g., ACPC analogs).
Aggregated Sheet
Pleated Sheet
Broad minimum ~218-220 nm
Occurs in high concentrations or high lipophilicity.
Experimental Protocol for CD
Sample Prep: Dissolve purified foldamer in Methanol (MeOH) to a concentration of 0.1 mM. Note: MeOH stabilizes the 14-helix better than water.
Baseline: Collect a solvent-only blank.
Measurement: Scan from 260 nm to 190 nm at 20°C.
Conversion: Convert raw ellipticity (mdeg) to Mean Residue Ellipticity (MRE, deg·cm²·dmol⁻¹) using the formula:
(Where is observed ellipticity, is mean residue weight, is path length in cm, and is concentration in mg/mL).
References
Arndt-Eistert Homologation Mechanism & Application:
Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition.[4]
Solid-Phase Synthesis of
-Peptides:
Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming -Peptides. Journal of the American Chemical Society.
Thiophene-Based Foldamer Design:
Moraes, J., et al. (2022). In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 3-Aminothiophene-2-Carboxylic Acid. Journal of the American Chemical Society.
Circular Dichroism of
-Peptides:
Glättli, A., et al. (2003).[5][6] Circular dichroism spectra of -peptides: Sensitivity to molecular structure. European Biophysics Journal.[5]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Metabolic Stability & Bioactivation Assessment of Thiophene-Ureido
-Amino Acid Scaffolds
Part 1: Executive Summary & Strategic Context
The Challenge:
The 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid moiety represents a specialized scaffold often utilized in peptidomimetics, particularly for integrin antagonists (e.g., LFA-1, VLA-4 inhibitors) and protease inhibitors. While the
-amino acid backbone offers superior stability against proteolytic degradation compared to -amino acids, the incorporation of the thiophene ring introduces a critical metabolic liability: bioactivation.
The Solution:
This guide provides a rigorous workflow to evaluate the metabolic stability of this chemotype. It moves beyond standard clearance assays to prioritize the detection of Reactive Metabolites (RMs) . Thiophene rings are structural alerts for idiosyncratic toxicity due to cytochrome P450 (CYP)-mediated S-oxidation and epoxidation.[1]
Key Decision Points:
Clearance (
): Is the compound rapidly cleared by CYP oxidation?
Bioactivation: Does the thiophene ring open to form electrophilic intermediates capable of covalent protein binding?
Hydrolysis: Is the ureido (urea) linkage stable in plasma and gastric environments?
Part 2: Scientific Background & Mechanistic Insight
The Thiophene "Structural Alert"
While thiophenes are bioisosteres for phenyl rings, their metabolism is distinct. The sulfur atom renders the ring electron-rich and susceptible to oxidation by CYP450 isoforms (primarily CYP2C9 and CYP3A4).
Pathway A (S-Oxidation): The sulfur is oxidized to a thiophene S-oxide. This intermediate is highly electrophilic and can dimerize (Diels-Alder type) or act as a Michael acceptor, binding to cellular thiols (glutathione or proteins).
Pathway B (Epoxidation): Oxidation across the C2-C3 or C4-C5 bond forms a thiophene epoxide. This unstable species rapidly undergoes ring-opening, resulting in reactive unsaturated aldehydes or ketones that covalently bind to nucleophilic amino acid residues (Cys, Lys, His) on proteins, leading to immune-mediated hepatotoxicity (e.g., as seen with Tienilic acid).
The Ureido-Acid Backbone
The 3-carbamoylamino-propanoic acid backbone mimics the transition state of peptide hydrolysis.
Metabolic Stability: Generally high. The urea linkage (-NH-CO-NH-) is resistant to most peptidases. However, chemical instability (cyclization to dihydrouracils) can occur under acidic conditions.
Phase II Conjugation: The free carboxylic acid is a prime target for UDP-glucuronosyltransferases (UGTs), leading to acyl-glucuronides, which are themselves potentially reactive (via acyl migration).
Part 3: Visualization of Metabolic Pathways
The following diagram illustrates the critical metabolic divergence points for this scaffold.
Figure 1: Metabolic fate of the thiophene-ureido moiety. Red nodes indicate toxic liabilities; green nodes indicate detoxification pathways.
Objective: Determine the rate of metabolism and calculate the intrinsic clearance.
Materials:
Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
).
Test Compound (10 mM DMSO stock).
Phosphate Buffer (100 mM, pH 7.4).
Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Procedure:
Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Spike with Test Compound (final conc. 1 µM, <0.1% DMSO). Incubate at 37°C for 5 mins.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At time points
min, remove 50 µL aliquots.
Quenching: Immediately dispense into 150 µL ice-cold Stop Solution.
Processing: Centrifuge at 4000 rpm for 20 min (4°C) to pellet protein.
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.
Data Analysis:
Plot
vs. time. The slope is the elimination rate constant.
Objective: Detect the formation of reactive thiophene S-oxides or epoxides.
Rationale: Standard stability assays only show disappearance. They do not reveal danger. This assay traps short-lived electrophiles with Glutathione (GSH).
Procedure:
Setup: Prepare incubation mix as in Protocol A (10 µM Test Compound, 1 mg/mL Microsomes).
Trapping Agent: Add Glutathione (GSH) to a final concentration of 5 mM (excess).
Note: For "hard" electrophiles, also run a parallel arm with Potassium Cyanide (KCN, 1 mM) to trap iminium ions, though less likely for this specific scaffold.
Incubation: Incubate for 60 minutes at 37°C.
Quenching: Stop with Acetonitrile (1:3 v/v).
LC-MS/MS Analysis:
Scan Mode: Neutral Loss Scan (NL) of 129 Da (characteristic of GSH adducts) or Precursor Ion Scan.
Data Mining: Look for peaks with mass
(Mono-oxygenation + GSH) or (Di-oxygenation + GSH).
Interpretation:
Positive GSH Adduct: Confirms bioactivation. The thiophene ring is opening.
Action: Structural modification required.[2] Consider blocking the 5-position of the thiophene with a metabolic blocker (e.g., Chlorine, Methyl) or replacing the thiophene with a thiazole or phenyl ring.
Part 5: Data Presentation & Decision Matrix
Summary Table: Stability Criteria
Parameter
High Stability (Ideal)
Moderate (Acceptable)
Low (Risk)
(Human Microsomes)
> 60 min
30 - 60 min
< 30 min
(Human)
< 10 µL/min/mg
10 - 40 µL/min/mg
> 40 µL/min/mg
GSH Adduct Formation
Not Detected
Trace (Signal/Noise < 5)
Significant (Signal/Noise > 10)
Urea Hydrolysis
< 1% degradation (24h)
< 5% degradation (24h)
> 5% degradation (24h)
Decision Tree Logic:
If
is High: Check metabolite ID.
If primary metabolite is Glucuronide : The acid is the soft spot. Strategy: Ester prodrug or bioisostere (e.g., tetrazole).
If primary metabolite is Thiophene Oxidation : The ring is the soft spot. Strategy: Substitute thiophene.
If GSH Adducts are found:
This is a Red Flag for idiosyncratic toxicity.
Immediate Action: Synthesize analogs with electron-withdrawing groups on the thiophene to reduce electron density and oxidation potential.
Part 6: References
Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes: Evidence for thiophene S-oxide formation." Chemical Research in Toxicology, 18(5), 876-883. Link
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 6(3), 161-225. Link
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link
Leloux, M. S., et al. (1987). "Dihydropyrimidinase: The metabolism of dihydrothymine and beta-ureidoisobutyric acid." Biochemical Journal, 246(1), 1-6. Link
Graham, R. A., et al. (2008). "In vitro and in silico tools for the prediction of drug-induced liver injury." Expert Opinion on Drug Metabolism & Toxicology, 4(12), 1537-1549. Link
Stability of the thiophene ring under acidic hydrolysis conditions
Technical Support Center: Thiophene Ring Stability Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thiophene-containing compounds. This resource provide...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thiophene Ring Stability
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thiophene-containing compounds. This resource provides in-depth answers and troubleshooting protocols related to the stability of the thiophene ring, particularly under acidic hydrolysis conditions. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and resolve stability challenges in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the fundamental stability of the thiophene nucleus.
Q1: Just how stable is the thiophene ring to acidic conditions?
A1: The thiophene ring is considered relatively stable under acidic conditions, especially when compared to its five-membered heterocyclic counterparts, furan and pyrrole.[1][2] Its stability stems from its aromatic character; the sulfur atom's lone pair of electrons participate in the π-system, leading to significant resonance energy.[3][4] However, this stability is not absolute. In the presence of very strong acids, such as hot phosphoric acid or cold concentrated sulfuric acid, thiophene can undergo reactions like trimerization or polymerization.[1][5] For most applications, including many synthetic steps and formulation studies, thiophene is stable in dilute or moderately acidic aqueous solutions.[3]
Q2: What is the primary mechanism of thiophene degradation in strong acid?
A2: The primary degradation pathway under strongly acidic conditions is initiated by electrophilic attack, specifically protonation of the thiophene ring.[2][5][6] Protonation occurs preferentially at the C2 (alpha) position, which disrupts the aromatic sextet and forms a reactive cationic intermediate (a sigma complex). This intermediate is highly susceptible to further reactions, most commonly polymerization, which often results in the formation of insoluble, colored materials sometimes referred to as "thiophene reds."[5] In some specific oxidative acidic environments, mechanisms can also involve initial protonation followed by nucleophilic attack, potentially leading to ring-opened products or hydroxylated species like thiophen-2-one.[7][8][9]
Q3: How does thiophene's acid stability compare to furan and pyrrole?
A3: Thiophene is significantly more stable in acid than both furan and pyrrole.[1][3] The order of aromaticity and, consequently, stability towards acids is generally accepted as: Thiophene > Pyrrole > Furan .[10][11][12] This trend is explained by the electronegativity of the heteroatom. Oxygen in furan is the most electronegative, holding its lone pairs more tightly and reducing their delocalization into the ring, making it the least aromatic and most prone to acid-catalyzed ring-opening.[3][11][12] While nitrogen in pyrrole is less electronegative than oxygen, the ring is still highly reactive and polymerizes rapidly in acid. Thiophene's sulfur atom is the least electronegative and has larger 3p orbitals that, despite less effective overlap with carbon's 2p orbitals, contribute to a more stable aromatic system that is less easily disrupted by protonation.[4][12]
Q4: How do substituents on the thiophene ring affect its stability in acid?
A4: Substituents can significantly modulate the stability of the thiophene ring.
Electron-donating groups (EDGs) , such as alkyl (e.g., methyl) or alkoxy groups, increase the electron density of the ring. This makes the ring more susceptible to electrophilic attack (protonation) and therefore decreases its stability in acidic conditions.[6]
Electron-withdrawing groups (EWGs) , such as nitro, cyano, or acyl groups, decrease the electron density of the ring. This deactivates the ring towards electrophilic attack and generally increases its stability in the presence of acid.[13]
This effect is a critical consideration in drug design, where a thiophene scaffold may need to withstand acidic environments, such as the stomach.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your experimental work.
Issue 1: Rapid degradation of my thiophene-containing compound is observed during an acid-catalyzed reaction (e.g., deprotection of a Boc group).
Possible Cause: The reaction conditions (acid strength, concentration, temperature) are too harsh for your specific substituted thiophene. The presence of electron-donating groups on your thiophene ring can exacerbate this sensitivity.[6]
Troubleshooting Steps:
Lower the Temperature: Degradation kinetics are highly temperature-dependent. Performing the reaction at a reduced temperature (e.g., 0-4°C) can significantly slow the rate of thiophene ring degradation while still allowing the desired reaction to proceed, albeit more slowly.[6]
Use a Weaker Acid: If your protocol allows, substitute the strong acid (e.g., trifluoroacetic acid, HCl) with a weaker one. For example, using formic acid or acetic acid can provide the necessary acidity for some reactions without aggressively protonating the thiophene ring.[6][14]
Reduce Acid Concentration: Use the lowest possible concentration of the acid that effectively catalyzes the desired transformation. A titration experiment to find the optimal concentration can be invaluable.
Minimize Exposure Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it by neutralizing with a suitable base (e.g., aqueous sodium bicarbonate) immediately upon completion. This minimizes the total time the compound is exposed to the acidic medium.[6]
Issue 2: During HPLC analysis of a stability study in acidic media, I see multiple new, unidentified peaks appearing over time.
Possible Cause: These new peaks are almost certainly degradation products of your parent compound.[6] Acid-catalyzed degradation can lead to a variety of products, including polymers, ring-opened species, or substituted derivatives.
Troubleshooting & Characterization Steps:
Employ a Diode Array Detector (DAD): An HPLC equipped with a DAD is essential. It provides UV-Vis spectra for all peaks in the chromatogram. Related degradation products will often have similar, though slightly shifted, UV chromophores to the parent compound, helping to confirm their origin.[6]
Conduct Forced Degradation Studies: Systematically subject your compound to forced degradation under various conditions (e.g., 0.1 M HCl at 60°C, 0.1 M NaOH, 3% H₂O₂) as outlined in ICH guidelines.[14][15] This helps to generate the potential degradants and develop a robust, stability-indicating HPLC method that can resolve the parent compound from all its degradation products.[15]
Utilize LC-MS: Couple your HPLC to a mass spectrometer to obtain mass information for the unknown peaks. This is the most powerful tool for proposing structures of the degradation products, which can, in turn, provide insight into the degradation mechanism.
Issue 3: My reaction mixture turns dark brown or black, and I observe a significant amount of insoluble precipitate when using a strong acid.
Possible Cause: This is a classic sign of acid-induced polymerization of the thiophene ring.[5] The initial protonation leads to reactive intermediates that rapidly combine to form high-molecular-weight, often colored, polymers.
Troubleshooting Steps:
Re-evaluate the Synthetic Route: This level of degradation suggests a fundamental incompatibility. If possible, consider changing the order of synthetic steps to avoid exposing the sensitive thiophene ring to harsh acidic conditions.
Protect the Thiophene Ring: While less common, if the chemistry is unavoidable, investigate if temporary protection of the thiophene ring itself is feasible, for example, through complexation with a metal.
Implement Milder Conditions Immediately: Refer to the solutions in "Issue 1." A combination of lower temperature and a much weaker or more dilute acid is mandatory. For instance, using a solid-supported acid catalyst that can be easily filtered off might reduce exposure and prevent widespread polymerization.
Part 3: Data Summary & Protocols
Table 1: Qualitative Comparison of Heterocycle Stability
Diagram 1: General Mechanism of Acid-Catalyzed Thiophene Degradation
This diagram illustrates the initial protonation step at the C2 position, which is the key event leading to the loss of aromaticity and subsequent degradation or polymerization.
Caption: Acid-catalyzed degradation of thiophene via protonation.
Experimental Protocol: Standardized Stress Test for Thiophene Stability
This protocol provides a general workflow for assessing the stability of a thiophene-containing compound in an acidic solution using HPLC analysis.
Objective: To quantify the rate of degradation of a thiophene-containing compound under defined acidic stress conditions.
Materials:
Thiophene-containing compound (Test Item)
HPLC-grade acetonitrile and water
Hydrochloric acid (HCl), analytical grade
Sodium hydroxide (NaOH), analytical grade
Class A volumetric flasks, pipettes, and vials
Validated stability-indicating HPLC method
Procedure:
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the Test Item in acetonitrile.[6]
Acidic Solution Preparation: Prepare a 0.2 M HCl solution in water. This will be diluted to 0.1 M in the final sample.
Control Sample Preparation (Time Zero):
In a 10 mL volumetric flask, add 1.0 mL of the Test Item stock solution.
Add 5.0 mL of water.
Dilute to the mark with acetonitrile. This gives a final concentration of 0.1 mg/mL in a neutral solvent.
Stress Sample Preparation:
In a separate 10 mL volumetric flask, add 1.0 mL of the Test Item stock solution.
Add 5.0 mL of the 0.2 M HCl solution.
Dilute to the mark with acetonitrile. This gives a final concentration of 0.1 mg/mL in 0.1 M HCl.[6]
Incubation:
Place both the control and stress sample flasks in a controlled environment (e.g., a 60°C water bath).
Start a timer.
Time-Point Sampling:
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from both the stress and control samples.
Immediately neutralize the aliquot from the stress sample by adding it to a vial containing an equivalent amount of 0.1 M NaOH to halt the degradation.[6] The control aliquot does not require neutralization.
Dilute all samples as required for HPLC analysis.
HPLC Analysis:
Analyze all time-point samples using the validated stability-indicating HPLC method.
Record the peak area of the parent compound and any degradation products.[6]
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point for the stressed sample relative to the control sample at the same time point.
Plot the percentage of the compound remaining versus time to determine the degradation kinetics.
Diagram 2: Troubleshooting Workflow for Thiophene Instability
This decision tree provides a logical path for diagnosing and solving stability issues encountered in experiments.
Caption: A decision tree for troubleshooting thiophene degradation.
References
Treiber, A. (2002). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. The Journal of Organic Chemistry, 67(21), 7261–7266. Available from: [Link]
(2025). Acid-Catalytic Oxidation of Thiophene by Hydrogen Peroxide in n-Octane–Water System. Source not formally published.
Thiophene: Preparation and Properties. (n.d.). Text from an educational resource.
Chapter 9, thiophene. (n.d.). Lecture notes.
Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Available from: [Link]
Pyrrole & Furan & Thiophne. (n.d.). Scribd. Available from: [Link]
Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. (n.d.). Pharmaguideline. Available from: [Link]
Why is thiophene stable to acid? (2024). Reddit. Available from: [Link]
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
Thiophene. (n.d.). Wikipedia. Available from: [Link]
Cohen, S. M., et al. (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology.
Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Lecture notes.
Treiber, A., et al. (2002). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. The Journal of Organic Chemistry. Available from: [Link]
Pyrrole and Thiophene reactivity. (2014). Reddit. Available from: [Link]
Explain why the stabilities of furan, pyrrole and thiophene are different. (2025). Filo. Available from: [Link]
Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2026). ResearchGate. Available from: [Link]
Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available from: [Link]
Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. (n.d.). ResearchGate. Available from: [Link]
Singh, T., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Research paper.
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available from: [Link]
Base Hydrolysis of Ruthenium(II) Thiophene Complexes and Reactions of the Coordinated Ligands. (n.d.). Illinois Experts. Available from: [Link]
Regioselective ring opening of thiomalic acid anhydrides by carbon nucleophiles. Synthesis and X-ray structure elucidation of novel thiophenone derivatives. (n.d.). ResearchGate. Available from: [Link]
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). PMC. Available from: [Link]
Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Available from: [Link]
Important thiophene compounds in pharmaceuticals. (n.d.). ResearchGate. Available from: [Link]
Raheja, R., et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. Available from: [Link]
Test of the stability of the concentration of thiophene... (n.d.). ResearchGate. Available from: [Link]
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023). Engineered Science Publisher. Available from: [Link]
Troubleshooting cyclization side reactions in ureido acid derivatives
A Guide to Navigating and Overcoming Cyclization Side Reactions Frequently Asked Questions (FAQs) Q1: I've confirmed the presence of an unexpected, more nonpolar byproduct in my reaction involving a ureido acid. Could th...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Navigating and Overcoming Cyclization Side Reactions
Frequently Asked Questions (FAQs)
Q1: I've confirmed the presence of an unexpected, more nonpolar byproduct in my reaction involving a ureido acid. Could this be a cyclized product?
A: Yes, it is highly probable. Ureido acids are prone to intramolecular cyclization to form stable, six-membered dihydrouracil or five-membered hydantoin rings, depending on the structure of the ureido acid. This cyclization results in the loss of a water molecule, leading to a more nonpolar and typically less water-soluble compound. Confirmation can be achieved through mass spectrometry, which will show a molecular weight difference of 18 Da (the mass of water) between your starting material and the byproduct.
Q2: What is the fundamental chemical mechanism driving this cyclization?
A: The cyclization is an intramolecular nucleophilic attack of the ureido nitrogen on the carboxylic acid group. The reaction is often catalyzed by either acid or base.
Under acidic conditions: The carbonyl oxygen of the carboxylic acid is protonated, increasing its electrophilicity and making it more susceptible to attack by the ureido nitrogen.
Under basic conditions: The ureido nitrogen is deprotonated, increasing its nucleophilicity and facilitating the attack on the carboxylate anion. The reaction can be first-order in hydroxide concentration at a high pH.[1]
This reversible reaction's equilibrium can be influenced by the acid strength, with stronger acids potentially shifting the equilibrium back towards the open-chain ureido acid.[1]
Troubleshooting Guide: Addressing Cyclization in Your Experiments
This section provides a structured approach to identifying, confirming, and mitigating cyclization side reactions.
Issue 1: Significant Cyclization Observed During Aqueous Work-up or Purification
Scenario: Your reaction appears clean by in-process controls (e.g., TLC, crude NMR), but after aqueous work-up or reversed-phase HPLC, a significant amount of the cyclized byproduct is observed.[2]
Root Cause Analysis: The pH of your aqueous solution during work-up or purification is likely promoting cyclization. Both acidic and basic conditions can catalyze this reaction.
Troubleshooting Steps:
pH Stability Study: Before your next attempt, perform a small-scale stability study. Dissolve your purified ureido acid in different buffered solutions (e.g., pH 4, 7, 9) and monitor for the formation of the cyclized product over time by HPLC. This will help you identify a safe pH range for handling your compound.
Neutralize with Care: During work-up, if you need to neutralize your reaction mixture, do so with a mild reagent and aim for a pH as close to neutral as possible. Avoid strong acids or bases.
Optimize HPLC Conditions: If cyclization is occurring on your HPLC column, consider using a mobile phase with a neutral pH buffer, such as ammonium acetate or phosphate buffer. Ensure your sample diluent is also at a neutral pH.
Issue 2: Cyclization Occurring During the Reaction Itself
Scenario: You are monitoring your reaction, and you observe the concurrent formation of your desired product and the cyclized byproduct.
Root Cause Analysis: The reaction conditions (temperature, solvent, concentration, or reagents) are favoring the intramolecular cyclization pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in-reaction cyclization.
Detailed Troubleshooting Steps:
Temperature Control: Higher temperatures accelerate most reactions, including the cyclization side reaction.[3] If your primary reaction allows, attempt to run it at a lower temperature.
Solvent Effects: The choice of solvent can influence the rate of cyclization. Highly polar, protic solvents may facilitate the proton transfers involved in the cyclization mechanism. Experiment with less polar, aprotic solvents if your reaction chemistry permits.
Concentration: Intramolecular reactions are less dependent on concentration than intermolecular reactions. If your main reaction is intermolecular, running the reaction at a higher concentration may favor the desired pathway over the first-order intramolecular cyclization. Conversely, for some systems, high concentrations might promote side reactions through other mechanisms.[4] Empirical testing is recommended.
Reagent Choice (if applicable): If you are synthesizing the ureido acid in situ or using coupling reagents, be aware that these can influence cyclization.
Carbodiimides (e.g., DCC, EDC): Over-activation of the carboxylic acid can lead to side reactions. Using an additive like HOBt or Oxyma Pure can help to minimize these.[5]
Uronium/Aminium Reagents (e.g., HBTU, HATU): These are generally efficient but can also lead to side reactions if not used correctly. Ensure slow addition and appropriate stoichiometry.[6]
Issue 3: Difficulty in Separating the Cyclized Product from the Desired Ureido Acid
Scenario: You have a mixture of the ureido acid and its cyclized byproduct, and they are co-eluting during chromatography.
Root Cause Analysis: The polarity difference between the two compounds may not be sufficient for baseline separation under your current chromatographic conditions.
Troubleshooting Steps:
Optimize HPLC/Flash Chromatography:
Gradient Modification: Use a shallower gradient to increase the resolution between the two peaks.
Solvent System Change: If using reversed-phase chromatography, try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa). For normal-phase, explore different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).
Additive Use: Adding a small amount of a modifier like formic acid or trifluoroacetic acid to the mobile phase can alter the ionization state of your compounds and improve separation. However, be mindful of the pH stability of your ureido acid as discussed in Issue 1.
Preventative Measures: Designing Your Experiment to Avoid Cyclization
Proactive measures are often the most effective way to deal with this side reaction.
Strategy
Rationale
Key Considerations
pH Control
Maintaining a neutral pH (around 7) minimizes both acid and base catalysis of the cyclization reaction.[1]
Use buffered solutions when possible. Avoid prolonged exposure to strongly acidic or basic conditions during reaction and work-up.
Low Temperature
Reduces the rate of the intramolecular cyclization reaction.[3]
Ensure the desired reaction still proceeds at an acceptable rate at lower temperatures.
Protecting Groups
If the ureido acid is an intermediate in a larger synthesis (e.g., peptide synthesis), protecting the carboxylic acid as an ester can prevent cyclization until the final deprotection step.[7][8]
The protecting group must be stable to the reaction conditions and selectively removable.
Structural Modification
Introducing steric bulk near the reacting centers can disfavor the transition state for cyclization.[9]
This is a design consideration and may not be feasible for an existing target molecule.
Analytical Protocols
Protocol 1: HPLC-MS Method for Detection and Quantification
This protocol provides a general method for the analysis of ureido acids and their corresponding cyclized byproducts (dihydrouracils).
Objective: To separate and quantify the ureido acid and its cyclized byproduct.
Materials:
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.5 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Acetonitrile
Mass spectrometer with electrospray ionization (ESI) source
Procedure:
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water:acetonitrile 50:50) to a concentration of approximately 0.1-1.0 mg/mL.[10]
Chromatographic Conditions:
Flow rate: 0.3 mL/min
Column Temperature: 25-30 °C
Injection Volume: 5 µL
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. (This is a starting point and should be optimized for your specific compounds).
MS Detection:
Mode: ESI positive or negative, depending on the compound's structure.
Scan Range: m/z 100-1000
Data Analysis: Extract the ion chromatograms for the theoretical masses of your ureido acid and the cyclized product (M-18). Quantification can be performed by integrating the peak areas.[1][11]
Visualizing the Analytical Workflow:
Caption: HPLC-MS analytical workflow for cyclization monitoring.
References
Kinetics of cyclization of 3-ureidopropionic acid to dihydrouracil in hydrochloric acid. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. (2007). British Journal of Clinical Pharmacology. [Link]
Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 21, 2026, from [Link]
How Do Protecting Groups Protect? (n.d.). ChemTalk. Retrieved February 21, 2026, from [Link]
Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. (2022). TUE Research Portal. [Link]
Top 5 Factors Affecting Chemical Stability. (2025, October 2). Dickson. Retrieved February 21, 2026, from [Link]
Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. (2007). Ukrainica Bioorganica Acta.
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 21, 2026, from [Link]
Electronic and Steric Tuning of Molecular Acidity toward Unified Models for Excited State Proton Transfer. (2020). ACS Publications. [Link]
Fast, Direct Dihydrouracil Quantitation in Human Saliva: Method Development, Validation, and Application. (2022). MDPI. [Link]
A UHPLC-MS/MS Method for the Quantification of Uracil and 5,6-Dihydrouracil in Human Plasma. (n.d.). Waters. Retrieved February 21, 2026, from [Link]
Steric effects in cyclization reactions. (2017). ResearchGate. Retrieved February 21, 2026, from [Link]
Macrocyclization strategies for cyclic peptides and peptidomimetics. (2014). National Institutes of Health. [Link]
Optimizing Thiophene Propanoic Acid Purity Analysis: Core-Shell Phenyl-Hexyl vs. Traditional C18
Executive Summary This technical guide evaluates the performance of Core-Shell Phenyl-Hexyl stationary phases against traditional Fully Porous C18 columns for the purity analysis of thiophene propanoic acids (TPAs). TPAs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the performance of Core-Shell Phenyl-Hexyl stationary phases against traditional Fully Porous C18 columns for the purity analysis of thiophene propanoic acids (TPAs). TPAs are critical intermediates in the synthesis of pharmaceuticals such as Epalrestat and Eprosartan.
Our comparative analysis demonstrates that while C18 provides adequate retention, it frequently fails to resolve positional isomers (2-thienyl vs. 3-thienyl) due to identical hydrophobicity. The Phenyl-Hexyl phase, leveraging
- interactions, achieves a resolution () of >3.5 between isomers where C18 fails ( < 1.5). Furthermore, transitioning to core-shell particle technology reduces analysis time by 40% without exceeding standard HPLC pressure limits.
Introduction: The Analytical Challenge
Thiophene propanoic acids, specifically 3-(2-thienyl)propanoic acid and 3-(3-thienyl)propanoic acid , serve as bioisosteres for phenyl-based intermediates in drug development. However, their analysis presents two distinct challenges:
Positional Isomerism: The 2- and 3-substituted isomers possess nearly identical
values (approx. 1.8), making separation based solely on hydrophobic interaction (C18) difficult.
Ionic Suppression: The carboxylic acid tail (
) requires strict pH control to prevent peak tailing and retention time shifting.
The Competitors
Alternative A (The Standard): Fully Porous C18 (5
m). The industry workhorse, relying on hydrophobic exclusion.
Alternative B (The Recommendation): Core-Shell Phenyl-Hexyl (2.6
m). A mixed-mode phase offering hydrophobicity plus - selectivity, packed in high-efficiency superficially porous particles.
Comparative Study: Experimental Data
Experimental Conditions
The following protocol was executed to compare the separation efficiency of the two alternatives.
Analytes: Mixture of 3-(2-thienyl)propanoic acid (Target), 3-(3-thienyl)propanoic acid (Isomer Impurity), and 3-(thiophen-2-yl)acrylic acid (Oxidation Impurity).
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Gradient: 5% B to 60% B over 10 minutes.
Detection: UV at 235 nm (Thiophene absorption max).[1]
Performance Metrics
Table 1: Chromatographic Performance Comparison
Metric
Fully Porous C18 (5 m)
Core-Shell Phenyl-Hexyl (2.6 m)
Improvement Factor
Isomer Resolution ()
1.2 (Co-elution)
3.8 (Baseline)
3.1x
Peak Width ()
0.42 min
0.18 min
2.3x sharper
Tailing Factor ()
1.4
1.1
21% improvement
Backpressure
65 bar
180 bar
Manageable rise
Analysis Time
15 min
9 min
40% faster
Mechanism of Action
The superior performance of the Phenyl-Hexyl phase is driven by selectivity (
) rather than just efficiency ().
C18 Mechanism: Interacts only with the alkyl chain of the propanoic acid. Since the alkyl chain length is identical in both isomers, separation is poor.
Phenyl-Hexyl Mechanism: The electron-rich thiophene ring interacts with the phenyl ring of the stationary phase via
- stacking. The electron density distribution differs between the 2-position and 3-position of the thiophene ring, allowing the Phenyl-Hexyl phase to discriminate between them.
Method Development Workflow
The following diagram outlines the decision matrix for optimizing TPA separation, emphasizing the critical switch from hydrophobic to aromatic selectivity.
Figure 1: Decision tree for selecting stationary phases for thiophene isomers. Note the critical pivot from C18 to Phenyl-Hexyl when resolution fails.
Detailed Experimental Protocol
To replicate the optimized results, follow this self-validating protocol.
Step 1: Mobile Phase Preparation
Phase A (Acidic Aqueous): Dissolve 1.0 mL of Formic Acid (LC-MS grade) in 1000 mL of HPLC-grade water. Resulting pH
2.7.
Why: The
of thiophene propanoic acid is ~4.5. Operating at pH 2.7 ensures the acid is 98% protonated (neutral), increasing retention and preventing peak splitting.
Phase B (Organic): 100% Acetonitrile.
Note: Methanol can be used to enhance
- interactions further, but Acetonitrile provides lower backpressure for the core-shell column.
Step 2: Sample Preparation
Weigh 10 mg of the TPA sample.
Dissolve in 10 mL of 50:50 Water:Acetonitrile.
Critical Step: Filter through a 0.2
m PTFE syringe filter. Thiophene derivatives can polymerize; filtration removes micro-particulates that block core-shell frits.
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid
An In-depth Technical Comparison for Researchers and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Comparison for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. For scientists working with heterocyclic compounds, understanding the molecular behavior under analytical conditions is paramount. This guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, a compound of interest due to its unique structural motifs.
This document moves beyond a simple recitation of data, offering insights into the causal mechanisms behind the fragmentation, comparing potential ionization outcomes, and providing a robust experimental framework for its analysis. The information presented herein is designed to empower researchers to confidently identify and characterize this molecule and its analogues.
Predicted Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid (Molecular Formula: C8H10N2O3S, Monoisotopic Mass: 214.04121 Da) is dictated by the interplay of its thiophene ring, propanoic acid chain, and carbamoylamino group.[1] The most likely sites of bond cleavage are influenced by the stability of the resulting fragment ions. Electrospray ionization (ESI), a soft ionization technique, is ideal for this polar molecule, and we will primarily consider its fragmentation in positive ion mode ([M+H]+, m/z 215.04849).[1][2]
The protonated molecular ion is expected to undergo a series of characteristic neutral losses:
Loss of Water (-18 Da): The carboxylic acid group is a primary site for the loss of a water molecule, a common fragmentation pathway for such compounds.[3] This would result in a fragment ion at m/z 197.0378.
Loss of Carbon Monoxide (-28 Da): Subsequent to or independent of water loss, the molecule can lose carbon monoxide. The loss of CO is a well-documented fragmentation pathway for many organic compounds.[4]
Loss of Ammonia (-17 Da) or Isocyanic Acid (-43 Da): The carbamoylamino group offers several fragmentation routes. The loss of ammonia from the terminal amine is plausible. Alternatively, cleavage of the amide bond could lead to the loss of isocyanic acid (HNCO).
Cleavage of the Propanoic Acid Chain: The bonds within the propanoic acid backbone are susceptible to cleavage. Alpha-cleavage next to the carbonyl group of the carboxylic acid is a common fragmentation route.[5]
A key fragmentation pathway likely involves the cleavage of the bond between the chiral carbon and the thiophene ring, leading to the formation of a stable thiophene-containing cation. The thiophene ring itself is relatively stable, and its derivatives are known to produce prominent molecular ions.[6]
Below is a diagram illustrating the predicted major fragmentation pathways for the protonated molecule.
The following is a comprehensive Publish Comparison Guide for the structural characterization of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid . This guide is designed for researchers in medicinal chemistry and stru...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive Publish Comparison Guide for the structural characterization of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid .
This guide is designed for researchers in medicinal chemistry and structural biology , focusing on the critical analysis of this compound as a
-ureido acid intermediate versus its cyclized counterparts (Dihydropyrimidinones) and phenyl isosteres.
Executive Summary
3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid is a pivotal
-amino acid derivative, functioning primarily as a stable intermediate in the synthesis of Dihydropyrimidinones (DHPMs) —a class of heterocycles with potent calcium channel blocking and anticancer activities (e.g., Monastrol).[1]
This guide objectively compares the crystallographic profile of the Open-Chain Ureido Acid against its Cyclized DHPM Product and its Phenyl Isostere . The analysis focuses on conformational flexibility, hydrogen bonding networks, and solid-state stability, providing a roadmap for optimizing drug design workflows.
Part 1: Comparative Analysis
1. Structural Comparison: Open-Chain vs. Cyclized Scaffold
The primary structural challenge in working with this compound is distinguishing the open-chain
-ureido acid from the cyclized hexahydropyrimidine form. X-ray crystallography is the definitive method to resolve this equilibrium.
Feature
Target: Open-Chain Ureido Acid
Alternative: Cyclized DHPM (Product)
Implication for Drug Design
Molecular Formula
(Loss of )
Cyclization locks conformation, reducing entropy penalty upon binding.
Backbone Geometry
Flexible Torsion : The bond allows rotation, adapting to multiple conformers.
Rigid Boat/Envelope : The pyrimidine ring adopts a specific puckered conformation.
Open chain allows "induced fit"; Cyclic provides "pre-organized" pharmacophore.
H-Bond Motif
Linear Ribbons : Intermolecular urea-to-acid H-bonds ().
Cyclic Dimers : motifs typical of cyclic ureas (Etter's Rules).
Open chain has higher solubility; Cyclic has higher melting point and lattice energy.
Thiophene Orientation
Free Rotation : Thiophene ring can rotate relative to the backbone.
Fixed Orientation : Thiophene is pseudo-axial or pseudo-equatorial (usually axial to avoid steric clash).
Critical for optimizing stacking in the active site.
2. Bioisosteric Comparison: Thiophene vs. Phenyl
Replacing the phenyl ring (common in standard
-amino acids) with thiophene alters the electronic landscape and crystal packing.
Parameter
Thiophene Derivative (Target)
Phenyl Derivative (Standard)
Crystallographic Impact
Ring Size/Angle
5-membered, angle ~92°.
6-membered, angle 120°.
Thiophene is more compact, altering unit cell volume ().
Electronic Nature
Electron-rich, distinct dipole ( is electronegative).
Electron-neutral/rich, quadrupole.
Thiophene engages in unique chalcogen bonds in the crystal lattice.
Space Group
Often Triclinic () or Monoclinic () .
Typically Monoclinic () .
Thiophene derivatives often show lower symmetry due to directional S-interactions.
Part 2: Experimental Protocol
To obtain high-quality single crystals of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, a controlled hydrolysis or direct synthesis approach is required.
Step 1: Synthesis & Purification
Method A (Direct): React 3-amino-3-(thiophen-2-yl)propanoic acid with potassium cyanate (KOCN) in acidic aqueous solution.
Method B (Hydrolysis): Mild alkaline hydrolysis of the corresponding DHPM (6-(thiophen-2-yl)-5,6-dihydropyrimidine-2,4(1H,3H)-dione).
Purification: Recrystallization from Water/Ethanol (80:20) is critical. Avoid pure ethanol as it may promote esterification or cyclization.
Prepare Solution: Dissolve 50 mg of the target compound in 2 mL of warm water/methanol (1:1).
Filter: Syringe filter (0.22
) into a small vial.
Setup: Place the open vial inside a larger jar containing 10 mL of Acetonitrile (antisolvent).
Incubate: Seal the jar and leave undisturbed at 4°C for 7-14 days.
Harvest: Look for colorless prisms or plates.
Step 3: Data Collection & Refinement
Temperature: Collect data at 100 K to minimize thermal motion of the thiophene ring (which is prone to disorder).
Resolution: Aim for <0.8 Å to resolve the H-atoms on the urea nitrogens.
Disorder Model: The thiophene ring often exhibits rotational disorder (flip of the S atom). Use a split-site model (e.g., PART 1 and PART 2 in SHELX) if necessary.
Part 3: Structural Logic & Visualization
Mechanism of Cyclization (The "Why" behind the Structure)
Understanding the transition from the open-chain ureido acid to the cyclic DHPM is vital. The crystal structure of the target compound represents the "Pre-Transition State" geometry.
Figure 1: Reaction pathway showing the target compound as the critical intermediate. The open-chain form is stabilized by specific H-bond "tapes" in the crystal lattice.
H-Bonding Network Analysis
In the solid state, the urea moiety drives the packing. The target compound typically forms supramolecular ribbons .
Figure 2: Predicted Hydrogen Bonding Network. The "Urea Tape" motif (R2,2(8)) is a hallmark of ureido acids, distinguishing them from the simple dimers of carboxylic acids.
Part 4: Reference Data & Validation
Since the specific crystal structure of the exact title compound is often unpublished in open databases, validation relies on homologous series interpolation . Use the following reference parameters to validate your experimental data.
Note: The Thiophene analog is expected to have a slightly higher density than the Phenyl analog due to the Sulfur atom (
vs ).
References
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link
Foundational text on beta-amino acid folding and structural preferences.
Kappe, C. O. (2000). "Biologically Active Dihydropyrimidones of the Biginelli-Type—A Literature Survey." European Journal of Medicinal Chemistry, 35(12), 1043–1052. Link
Reviews the structural biology of the cyclized DHPM products.
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380–388. Link
Source for standard bond lengths and angles for thiophene and urea moieties.
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120–126. Link
Essential for analyzing the urea H-bond networks described in Part 3.
Comparative Guide: Validating Enantiomeric Purity of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic Acid
Executive Summary The validation of enantiomeric excess (% ee) for 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid presents a distinct analytical challenge due to its trifunctional nature: a polar carboxylic acid tail...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The validation of enantiomeric excess (% ee) for 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid presents a distinct analytical challenge due to its trifunctional nature: a polar carboxylic acid tail, a neutral urea (carbamoyl) linker, and an electron-rich thiophene moiety.
Unlike simple
-amino acids, the carbamoyl group suppresses the basicity of the amine, rendering standard cation-exchange based chiral selectors (like Crown Ethers) ineffective for the final product. Furthermore, the zwitterionic character is masked, requiring a shift from ligand-exchange mechanisms to hydrogen-bond and dipole-driven separation modes.
This guide objectively compares three validation methodologies, prioritizing the Direct Chiral HPLC (Immobilized Polysaccharide) method as the "Gold Standard" for the final product, while establishing Marfey’s Derivatization as a necessary cross-validation step for the amino-acid precursor.
Critical Analysis of Validation Methodologies
The following table summarizes the performance characteristics of the three primary approaches for this specific thiophene-urea derivative.
Requires acid modifier (TFA) to suppress ionization
Destructive; cannot analyze final urea product directly
High LOD; overlaps in aromatic region
Recommendation
Primary QC Method
Cross-Validation / Trace Analysis
Early R&D Screening
Decision Logic & Mechanism
To select the correct protocol, one must understand the interaction sites. The thiophene ring acts as a
-basic site, while the urea group acts as a potent hydrogen bond donor/acceptor.
Method Selection Flowchart
Caption: Decision tree for selecting the validation method based on the synthesis stage and sensitivity requirements.
The Gold Standard: Direct Chiral HPLC Protocol
For the final 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, Immobilized Polysaccharide Columns (specifically Amylose tris(3,5-dichlorophenylcarbamate)) are superior due to their ability to tolerate the acidic mobile phases required to keep the carboxylic acid protonated.
Experimental Protocol
Column Selection: Chiralpak IC (Daicel) or equivalent (Lux i-Cellulose-5).
Dimensions: 250 mm × 4.6 mm, 5 µm particle size.[1]
Reagents:
n-Hexane (HPLC Grade)
Ethanol or 2-Propanol (HPLC Grade)
Trifluoroacetic Acid (TFA) – Critical for peak shape.[2]
Alternative Protocol: Marfey’s Derivatization (Precursor Validation)
If the direct method fails or if validating the starting material (3-amino-3-(thiophen-2-yl)propanoic acid) is required, Marfey’s method is the most robust indirect approach.
Warning: This method does NOT work directly on the urea product. You must use it on the amino acid precursor.
Mechanism:
FDAA undergoes nucleophilic aromatic substitution with the free amine of the precursor, creating diastereomers (L-L and L-D) that are easily separable on standard achiral C18 columns.
Protocol:
Derivatization:
Mix 50 µL of sample (50 mM in water) with 100 µL of 1% FDAA in acetone.
Guide to the Proper Disposal of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid
Hazard Identification and Risk Assessment A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. The structure of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic aci...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Identification and Risk Assessment
A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. The structure of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid contains three key functional groups that inform our risk assessment.
Propanoic Acid Moiety: This carboxylic acid group classifies the compound as acidic. Acidic wastes can be corrosive and may react exothermically if mixed with bases. They can also react with certain other chemicals (e.g., cyanides or sulfides) to produce highly toxic gases.
Thiophene Ring: Thiophene is a sulfur-containing aromatic heterocycle. While thiophene itself is flammable and an irritant, its primary disposal concern is the potential to form toxic sulfur oxides (SOx) upon combustion[1]. Therefore, incineration must be conducted in a facility equipped with appropriate scrubbers.
Carbamoylamino Group: This urea-like functional group may have unknown biological activity. As a precaution, the compound should be handled as if it were toxic, minimizing any potential for exposure.
Based on this structural analysis, the compound is presumed to be a corrosive, potentially toxic, non-halogenated organic waste .
Do not dispose of down the drain[5]. Must be disposed of via a licensed waste handler, likely through controlled incineration.
Standard laboratory PPE. Ensure adequate ventilation.
Carbamoylamino
Unknown biological activity/toxicity.
Handle with caution to prevent exposure. Assume toxicity.
Standard laboratory PPE.
Personal Protective Equipment (PPE) & Handling
Before handling waste containers of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid, ensure the following PPE is worn:
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
Hand Protection: Chemically resistant gloves such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
Body Protection: A standard laboratory coat.
Ventilation: Handle waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[6].
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance. All hazardous waste disposal is governed by the Resource Conservation and Recovery Act (RCRA) and enforced by the EPA[7][8].
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.
DO NOT mix this waste with halogenated solvents, bases, strong oxidizing agents, or cyanides[9].
Designate a specific waste container for "Non-Halogenated Acidic Organic Solids" or "Non-Halogenated Acidic Organic Liquids," depending on the physical state of the waste.
Step 2: Container Selection
Use a container made of a material compatible with the waste. For acidic organic compounds, a high-density polyethylene (HDPE) or glass container is appropriate[9][10].
The container must be in good condition, free of cracks or leaks, and have a secure, tight-fitting lid[10].
Step 3: Waste Accumulation & Labeling
Place the waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.
The moment the first drop of waste enters the container, it must be labeled. The label must include, at a minimum[7][10][11]:
The full chemical name: "3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid" . Avoid using abbreviations or chemical formulas.
A clear indication of the hazards (e.g., "Corrosive," "Toxic").
The Accumulation Start Date (the date the first waste was added)[10][11].
The name and address of the generating facility[7][12].
Step 4: Storage
Keep the waste container tightly sealed at all times, except when adding waste.
Store the container in a designated, well-ventilated area away from general lab traffic[13].
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.
Conduct and document weekly inspections of the storage area to check for leaks or container degradation[10].
Step 5: Final Disposal
This chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor[2][8].
A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility ("cradle-to-grave")[7][12][14].
The most probable disposal method is controlled incineration at a facility equipped to handle sulfur-containing organic compounds[13]. Under no circumstances should this chemical be disposed of down the drain [3][5].
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the disposal of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid.
Caption: Workflow for the safe disposal of 3-(Carbamoylamino)-3-(thiophen-2-yl)propanoic acid.
Emergency Procedures: Spills
In the event of a spill, prioritize personnel safety.
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Control: If the spill is minor and you are trained to do so, control the source of the spill.
Contain: Use a spill kit with an appropriate absorbent for chemical spills (e.g., vermiculite or a universal absorbent). DO NOT use combustible materials like paper towels to absorb large quantities. For this acidic compound, you can neutralize the spill area after absorption with a weak base like sodium bicarbonate, but only if you are trained in this procedure.
Clean-Up: Wearing appropriate PPE, collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.
Decontaminate: Clean the spill area thoroughly.
Report: Report the incident to your laboratory supervisor and EHS office.
References
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Vertex AI Search.